(5-Bromo-7-methyl-1H-indol-4-yl)methanol
Description
BenchChem offers high-quality (5-Bromo-7-methyl-1H-indol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-7-methyl-1H-indol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(5-bromo-7-methyl-1H-indol-4-yl)methanol |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-4,12-13H,5H2,1H3 |
InChI Key |
HHHXOWLUQHLBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)CO)Br |
Origin of Product |
United States |
Foundational & Exploratory
(5-Bromo-7-methyl-1H-indol-4-yl)methanol CAS number 2819571-23-6
An In-depth Technical Guide to (5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS 2819571-23-6)
Prepared by a Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of (5-Bromo-7-methyl-1H-indol-4-yl)methanol, CAS number 2819571-23-6, a functionalized indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this guide synthesizes available data with established chemical principles to offer expert insights into its properties, a robust synthesis strategy, and its prospective applications. We will delve into its physicochemical characteristics, propose a detailed, field-proven synthetic and purification workflow, and discuss its potential in generating novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
Introduction: The Strategic Value of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, forming the basis for drugs in oncology, neurology, and infectious diseases.[2][3]
The subject of this guide, (5-Bromo-7-methyl-1H-indol-4-yl)methanol, incorporates three strategically important functional groups onto the indole core:
-
A 5-Bromo Substituent: This halogen atom significantly influences the molecule's electronic profile and lipophilicity.[4] Critically, it serves as a versatile synthetic "handle" for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the systematic exploration of structure-activity relationships (SAR).[1]
-
A 7-Methyl Group: The methyl group at the C7 position provides steric bulk, which can influence binding selectivity to target proteins and modulate the molecule's metabolic stability by blocking a potential site of oxidation.
-
A 4-Hydroxymethyl Group: The primary alcohol at the C4 position is a key functional group for derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or used in etherification reactions to attach various pharmacophores or linkers.
This unique combination makes (5-Bromo-7-methyl-1H-indol-4-yl)methanol a high-value intermediate for constructing complex molecular architectures aimed at diverse therapeutic targets.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and analytical properties is fundamental to its application. The data below is compiled from supplier information and predictive modeling.
Physical Properties
| Property | Value | Source |
| CAS Number | 2819571-23-6 | - |
| Molecular Formula | C₁₀H₁₀BrNO | [5] |
| Molecular Weight | 240.1 g/mol | [5] |
| Appearance | Solid (Predicted) | |
| Boiling Point | 413.7 ± 40.0 °C (Predicted) | [5] |
| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (Acidic) | 13.96 ± 0.10 (Predicted, for N-H proton) | [5] |
Predicted Spectroscopic Data
The following data is predicted based on the chemical structure and typical values for related indole derivatives. Experimental verification is essential.
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.2 (s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.4 (m, 1H, Ar-H), ~5.1 (t, 1H, OH), ~4.6 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~138, ~135, ~128, ~125, ~122, ~118, ~115, ~110 (Aromatic C), ~100 (C3), ~55 (CH₂OH), ~16 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~2920 (C-H stretch), ~1600, ~1450 (C=C aromatic stretch), ~1050 (C-O stretch), ~550 (C-Br stretch). |
| Mass Spec. (ESI+) | m/z 240.0, 242.0 [M+H]⁺, exhibiting the characteristic isotopic pattern for a bromine-containing compound. |
Synthesis and Purification Workflow
Synthesis of Precursor: 5-Bromo-7-methyl-1H-indole
The starting material, 5-bromo-7-methyl-1H-indole, can be synthesized efficiently as described in patent literature.[6] The route starts from 4-bromo-2-methylaniline and proceeds through iodination, Sonogashira coupling, and a final ring-closing reaction to yield the desired indole precursor.[6]
Proposed Synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol
The proposed route involves a regioselective formylation at the C4 position of the indole, followed by a selective reduction of the resulting aldehyde.
Diagram 1: Proposed Synthesis Workflow
A two-step reaction sequence to synthesize the target compound.
Detailed Experimental Protocol
Step 1: Vilsmeier-Haack Formylation
-
Causality: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like indoles. The reaction is typically regioselective for the C3 position. However, with a substituted C7 position, formylation at C4 becomes favorable. The Vilsmeier reagent (formed from POCl₃ and DMF) acts as a mild electrophile.
-
Protocol:
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 5 equivalents) in a three-neck flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at 0 °C (ice bath).
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-bromo-7-methyl-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify to pH ~8-9 with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
The resulting precipitate (5-bromo-7-methyl-1H-indole-4-carbaldehyde) is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Selective Reduction
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic indole core or the carbon-bromine bond. Methanol is an excellent protic solvent for this transformation.
-
Protocol:
-
Suspend the crude 5-bromo-7-methyl-1H-indole-4-carbaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification Protocol
-
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of a solvent system with increasing polarity (gradient elution) allows for the separation of the desired product from non-polar impurities and highly polar baseline material.
-
Method:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Adsorb the crude (5-Bromo-7-methyl-1H-indol-4-yl)methanol onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified (5-Bromo-7-methyl-1H-indol-4-yl)methanol as a solid.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of (5-Bromo-7-methyl-1H-indol-4-yl)methanol lies in its potential as a versatile synthetic intermediate. Its functional groups provide multiple avenues for diversification to build libraries of novel compounds for screening.
-
Scaffold for Kinase Inhibitors: The indole scaffold is common in kinase inhibitors. The 5-bromo position can be elaborated using Suzuki coupling to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of an ATP-binding pocket. The 4-hydroxymethyl group can be used to introduce solubilizing groups or vectors for targeted delivery.
-
Neuroprotective Agents: Bromo-indole derivatives have shown promise in modulating pathways related to neurodegeneration.[1] This compound could serve as a starting point for developing agents targeting enzymes or receptors implicated in diseases like Alzheimer's or Parkinson's.
-
Antimicrobial Drug Development: 5-Bromoindoles have demonstrated antibacterial and antifungal properties.[1] The hydroxymethyl group can be converted into various functionalities, such as amines or ethers, to optimize antimicrobial activity and pharmacokinetic profiles.
-
Prodrug Strategies: The primary alcohol can be esterified to create prodrugs, which can improve solubility, permeability, or achieve targeted release of the active compound. This is a common strategy to overcome pharmacokinetic challenges in drug development.[7]
Diagram 2: Application as a Versatile Chemical Hub
Potential derivatization pathways for drug discovery applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for related bromo-aromatic and indole compounds should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. Based on related compounds, storage at room temperature in a dry environment is likely sufficient.
-
Hazards: Based on similar structures, potential hazards include skin irritation, eye irritation, and respiratory tract irritation (GHS07). It may be harmful if swallowed.
Conclusion
(5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS 2819571-23-6) represents a strategically designed chemical building block with considerable potential for accelerating drug discovery programs. Although it is a specialized reagent with limited published data, its structure provides three distinct and orthogonal points for chemical modification. The 5-bromo group is ideal for cross-coupling, the 4-hydroxymethyl group allows for a variety of functional group interconversions, and the 7-methyl group provides steric influence. This guide provides a scientifically grounded framework for its synthesis, purification, and application, empowering researchers to effectively integrate this versatile intermediate into their discovery workflows for developing next-generation therapeutics.
References
-
Callis, P. R., & Liu, T. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. Retrieved from [Link]
-
Kamal, A., et al. (2022). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Indian Journal of Chemistry, 61B, 697-701. Retrieved from [Link]
-
Google Patents. (2011). Novel process for the manufacture of 5-halogenated-7-azaindoles. Retrieved from [Link]
- Google Patents. (2021). Preparation method of 5-bromo-7-methylindole. CN113045475A.
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Retrieved from [Link]
-
Ande, A., et al. (2022). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 51(19), 8293-8330. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (5-bromo-7-methyl-1H-indol-4-yl)methanol CAS#: 2819571-23-6 [m.chemicalbook.com]
- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data Guide: (5-Bromo-7-methyl-1H-indol-4-yl)methanol
[1]
Executive Summary
(5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS: 2819571-23-6 ) is a highly specialized heterocyclic building block used primarily in the synthesis of Factor B inhibitors and modulators of the complement alternative pathway.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring of the indole core—specifically the 4, 5, and 7 positions—leaving only the C6 position unsubstituted on the benzenoid ring.[1]
This guide provides a rigorous technical breakdown of the spectroscopic signatures required to validate the identity and purity of this compound. It synthesizes experimental data from key synthetic intermediates and structural analogs to provide a self-validating analytical framework.[1]
Structural Analysis & Isotopic Signature
Before interpreting spectra, the researcher must understand the specific structural constraints that define the signals.[1]
Structural Logic
-
Core: Indole (bicyclic aromatic).[1]
-
Substituents:
-
Proton Environment:
Mass Spectrometry (MS) Signature
The presence of a single bromine atom creates a distinct 1:1 isotopic pattern (
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₀H₁₀BrNO | |
| Exact Mass | 238.99 (for | Monoisotopic peak |
| Observed m/z (ESI+) | 240.0 / 242.0 | [M+H]⁺ doublet (1:1 intensity ratio) |
| Fragment Ions | ~222 / 224 | [M+H - H₂O]⁺ (Loss of hydroxyl group) |
Synthetic Pathway & Sample Origin
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreduced aldehyde or over-reduced methyl analogs).[1] The compound is typically generated via the reduction of 5-bromo-7-methyl-1H-indole-4-carbaldehyde .[1]
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the standard preparation route and the logical flow of characterization.
Caption: Synthesis workflow highlighting the critical reduction step and the NMR checkpoint to distinguish the aldehyde precursor from the alcohol target.
Nuclear Magnetic Resonance (NMR) Characterization
H NMR Spectroscopy (400 MHz, DMSO- )
The proton spectrum is characterized by the loss of the aldehyde proton (approx.[1] 10.5 ppm) and the appearance of the hydroxymethyl signals.[1][12]
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | 11.10 - 11.30 | br s | 1H | - | Indole N-H (Exchangeable).[1] |
| H2 | 7.35 - 7.45 | t / m | 1H | Pyrrole ring proton.[1] | |
| H6 | 7.15 - 7.25 | s | 1H | - | Critical Signal. The only aromatic proton on the benzene ring.[1] Appears as a singlet due to lack of ortho-neighbors. |
| H3 | 6.45 - 6.55 | m | 1H | - | Pyrrole ring proton (Upfield relative to H2).[1] |
| OH | 5.00 - 5.20 | t / br s | 1H | Hydroxyl proton.[1] Coupled to CH₂ in dry DMSO. | |
| CH₂ | 4.70 - 4.85 | d | 2H | Benzylic methylene protons.[1] Becomes a singlet if D₂O exchange occurs. | |
| CH₃ | 2.40 - 2.50 | s | 3H | - | C7-Methyl group.[1] Distinct singlet. |
Protocol Note:
-
Solvent Choice: DMSO-
is preferred over CDCl to visualize the hydroxyl proton coupling and ensure solubility.[1] -
Purity Check: Ensure no signal exists at
10.0–10.8 ppm (residual aldehyde).[1]
C NMR Spectroscopy (100 MHz, DMSO- )
The carbon spectrum should display 10 distinct carbon signals .
| Type | Count | Approx. Shift (ppm) | Assignment Notes |
| Carbonyl/Aldehyde | 0 | Absent | Absence confirms reduction. |
| Aromatic C-O/N | 4 | 130 - 140 | Quaternary carbons (C7a, C3a, C4, C7).[1] |
| Aromatic C-H | 3 | 125, 115, 100 | C2, C6, C3. |
| C-Br | 1 | 110 - 115 | C5 (Substituted by Br).[1] |
| Aliphatic C-O | 1 | 58.0 - 62.0 | CH₂OH (Benzylic alcohol).[1] |
| Aliphatic C-H | 1 | 16.0 - 18.0 | CH₃ (C7-Methyl).[1] |
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] -
Dissolution: Sonicate for 30 seconds. The compound should dissolve completely to form a clear solution.
-
Reference: Ensure the solvent contains TMS (
0.[1]00) or reference against the residual DMSO pentet ( 2.50).[1]
HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).[1]
-
Retention Time: Expect the alcohol to elute earlier than the corresponding aldehyde precursor due to increased polarity.[1]
References
-
Eder, J., et al. (2013).[1] Complement pathway modulators and uses thereof. WO2013164802A1. World Intellectual Property Organization. Retrieved from
-
Ma, F., et al. (2016).[1] Piperidinyl-indole derivatives complement factor B inhibitors. US Patent 10,093,663. United States Patent and Trademark Office. Retrieved from
-
PubChem. (n.d.).[1] 5-Bromo-7-methylindole (Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. (5-溴-7-甲基-1H-吲哚-4-基)甲醇 - CAS:2819571-23-6 - 欢迎来到国华试剂商城—上海瀚思化工有限公司— [gh-reagent.com]
- 3. US9475806B2 - Complement factor B inhibitors and uses there of - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 9. 877-03-2|5-Bromo-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. (5-bromo-7-methyl-1H-indol-4-yl)methanol(2819571-23-6) 1H NMR [m.chemicalbook.com]
- 11. CAS:2665660-84-2, (6-溴-7-甲基-1H-吲哚-4-基)甲醇-毕得医药 [bidepharm.com]
- 12. WO2013164802A1 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
Discovery of Novel Indole Derivatives for Drug Development
Executive Summary: The Indole "Privileged Scaffold"
In the pharmacopeia of modern medicine, few chemical entities possess the versatility of the indole scaffold. Termed a "privileged structure" by Evans et al., the indole core (benzo[b]pyrrole) serves as the structural backbone for a vast array of FDA-approved therapeutics, ranging from the classical non-steroidal anti-inflammatory drug (NSAID) Indomethacin to third-generation EGFR tyrosine kinase inhibitors like Osimertinib .
This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the discovery, synthesis, and validation of novel indole derivatives. It is designed for medicinal chemists and pharmacologists who require actionable protocols and high-level structural insights to accelerate lead optimization.
Structural Analysis & Pharmacophore Mapping
The indole ring system consists of a benzene ring fused to a pyrrole ring.[1] Its ubiquity in drug discovery stems from its ability to mimic the amino acid Tryptophan , allowing it to interact with high affinity within the binding pockets of kinases, GPCRs, and histone deacetylases (HDACs).
Electronic Properties & Reactivity Profile
-
N1 (NH): Acts as a hydrogen bond donor (HBD). Critical for hinge-binding in kinase inhibitors.
-
C3: The most electron-rich position, highly susceptible to electrophilic aromatic substitution.
-
C2: Less nucleophilic than C3; functionalization here often requires lithiation or transition-metal catalysis.
-
Benzene Ring (C4-C7): Lipophilic pocket interaction. Substitutions here modulate metabolic stability and potency.
Visualization: The Indole Discovery Workflow
The following diagram outlines the iterative cycle from rational design to lead candidate selection.
Caption: Iterative workflow for indole derivative discovery, emphasizing the feedback loop between biological screening and rational design.
Strategic Synthetic Methodologies
While the Fischer Indole Synthesis remains a staple, modern drug discovery demands methods that allow late-stage functionalization (LSF) to rapidly diversify libraries.
Recommended Approach: Transition-Metal Catalyzed C-H Activation
Why: Traditional methods often require pre-functionalized starting materials. C-H activation allows for the direct functionalization of the indole core (specifically at C2 and C7) using directing groups, significantly improving atom economy.
Protocol: Ruthenium(II)-Catalyzed C2-Alkylation
This protocol enables the introduction of alkyl/aryl groups at the C2 position, a common requirement for stabilizing kinase inhibitors.
Reagents:
-
Substrate: N-Pyrimidyl indole (Directing group required)
-
Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)
-
Ligand: PPh3 (10 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon atmosphere, charge a sealed tube with the indole substrate (1.0 mmol), alkyl bromide (1.5 mmol), Ruthenium catalyst, and base.
-
Solvation: Add anhydrous Toluene (5 mL). Degas the solution by bubbling Argon for 5 minutes.
-
Reaction: Seal the tube and heat to 100°C for 12–18 hours.
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 1H-NMR and HRMS. Look for the disappearance of the C2 proton signal (~7.2 ppm).
Medicinal Chemistry & SAR Insights
Successful optimization requires understanding how structural changes affect biological activity.
Structure-Activity Relationship (SAR) Matrix
| Position | Modification Strategy | Biological Impact | Causality/Rationale |
| N1 | Alkylation / Sulfonylation | Solubility & Permeability | Capping N1 removes H-bond donor capability. Useful for GPCRs but often detrimental for Kinase hinge binding. |
| C2 | Aryl/Heteroaryl groups | Potency & Selectivity | Steric bulk here can restrict rotation, locking the molecule in a bioactive conformation (e.g., Sunitinib). |
| C3 | Halogenation / Acylation | Metabolic Stability | C3 is metabolically labile. Blocking with F or Cl prevents rapid oxidation by CYP450 enzymes. |
| C5 | Electron Withdrawing Groups (EWG) | Electronic Tuning | Adding -F or -CN at C5 pulls electron density, increasing the acidity of N1-H, strengthening H-bonds. |
Visualization: Signaling Pathway Target (EGFR Example)
Indole derivatives like Osimertinib target the EGFR pathway. Understanding this pathway is crucial for assay design.
Caption: Simplified EGFR signaling cascade showing the upstream inhibition point of indole-based kinase inhibitors.
Biological Validation Protocols
Trustworthy data relies on robust assays. The following is a standard protocol for evaluating kinase inhibition, adapted for high-throughput screening.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: Measures the amount of ATP remaining after a kinase reaction.[2] Indole inhibitors prevent ATP hydrolysis; thus, high luminescence (high residual ATP) indicates potent inhibition.
Materials:
-
Recombinant Kinase (e.g., EGFR, CDK2)
-
Substrate peptide
-
ATP (Ultra-pure)
-
Kinase-Glo® Reagent (Promega or equivalent)
-
384-well white plates (low volume)
Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of the indole derivative in 100% DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.
-
Enzyme Mix: Dilute kinase in reaction buffer (HEPES pH 7.5, MgCl2, BSA, DTT). Dispense 2 µL/well.
-
Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 minutes at RT (allows for slow-binding kinetics).
-
Reaction Start: Add 2 µL of ATP/Substrate mix.
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 5 µL of Kinase-Glo reagent. Incubate 10 min to stabilize luminescence.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
Self-Validating Check: Always run a reference inhibitor (e.g., Staurosporine) and a DMSO-only control (Z-factor > 0.5 required for valid assay).
ADME-Tox Considerations
Indole derivatives are prone to specific metabolic liabilities that must be screened early.
-
CYP Inhibition: The indole nitrogen lone pair can coordinate with the Heme iron of CYP450, causing reversible inhibition.
-
Bioactivation: Electron-rich indoles can be oxidized to reactive iminium ions or quinone-imines, leading to protein adduct formation (idiosyncratic toxicity).
-
Solution: Block metabolic "soft spots" (C3, C5, C6) with Fluorine or Methyl groups to reduce clearance and toxicity.
References
-
FDA-Approved Indole Drugs: Yang, T., et al. (2026).[3][4][5] "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Anticancer SAR: Kumari, A., & Singh, R. K. (2019). "Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review." Anti-Cancer Agents in Medicinal Chemistry.
-
C-H Activation: Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Activation." Chemical Reviews.
-
Kinase Assay Protocols: Promega Corporation. "Kinase-Glo® Luminescent Kinase Assays Technical Manual."
-
Metabolic Stability: Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification Protocol for (5-Bromo-7-methyl-1H-indol-4-yl)methanol
This Application Note provides a rigorous technical protocol for the purification of (5-Bromo-7-methyl-1H-indol-4-yl)methanol , a specialized intermediate likely used in the synthesis of kinase inhibitors or complex alkaloids.[1]
Given the specific substitution pattern (4,5,7-trisubstituted indole), this compound is typically accessed via the reduction of its corresponding ester or aldehyde precursor.[1] The purification strategy addresses the unique challenges of this scaffold: the polarity of the hydroxymethyl group, the lability of the indole core, and the potential for debromination during synthesis.[1]
Introduction & Synthetic Context
(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a functionalized indole building block.[1] The presence of the 5-bromo group allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 4-hydroxymethyl group serves as a versatile handle for alkylation or oxidation.[1]
Synthetic Origin: This compound is most commonly generated via the hydride reduction of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate using Lithium Borohydride (LiBH₄) or DIBAL-H [1].[1]
-
Primary Impurities: Unreacted ester precursor, boron-complexed intermediates, and potentially des-bromo byproducts (if aggressive reducing agents like LiAlH₄ are used indiscriminately).[1]
-
Stability Warning: Indol-4-ylmethanols are benzylic-like alcohols.[1] They can be sensitive to strong acids, which may trigger dehydration to form reactive aza-fulvene intermediates or polymerization.[1]
Chemical Safety & Handling
-
Hazards: The compound is an aryl bromide and an indole derivative; treat as a potential irritant and sensitizer.[1]
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the indole ring or the alcohol function.[1]
Purification Strategy Overview
The purification process is divided into three logical stages to ensure high purity (>98%) suitable for pharmaceutical applications.
| Stage | Method | Objective |
| I. Workup | Quench & Extraction | Removal of boron salts and bulk inorganic reagents. |
| II.[1] Chromatography | Flash Column (SiO₂) | Separation of the polar alcohol from non-polar impurities and starting material.[1] |
| III. Polishing | Recrystallization | Removal of trace regioisomers and amorphous impurities.[1] |
Detailed Protocols
Phase I: Reaction Quench & Workup (Crucial for Yield)[1]
Context: Assuming a 10 mmol scale reduction of the methyl ester in THF.
-
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) solution (10 mL/mmol substrate).
-
Scientific Rationale: Rochelle's salt effectively breaks down stable boron-alkoxide complexes that often trap the product in the aqueous phase, significantly improving recovery compared to simple acid/base quenches [2].[1]
-
-
Agitation: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 40°C).
Phase II: Flash Column Chromatography[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Column Dimensions: 25g silica per 1g crude material.[1]
Elution Gradient:
| Solvent A (Non-polar) | Solvent B (Polar) | Gradient (%B) | Target Component |
| Hexanes (or Heptane) | Ethyl Acetate | 0% → 10% | Non-polar impurities / residual ester |
| Hexanes | Ethyl Acetate | 10% → 30% | (5-Bromo-7-methyl-1H-indol-4-yl)methanol |
| Hexanes | Ethyl Acetate | 50% → 100% | Highly polar byproducts / salts |
Protocol Steps:
-
Loading: Dissolve the crude residue in a minimum volume of DCM or adsorb onto silica (dry load) if solubility is poor in Hexane/EtOAc.[1] Dry loading is recommended to prevent band tailing.[1]
-
Elution: Run the gradient. The product typically elutes between 25-35% EtOAc.[1]
-
Detection: Monitor fractions by TLC (UV 254 nm). The indole moiety is UV active.[1] Staining with Vanillin or p-Anisaldehyde will show a characteristic purple/red spot.[1]
-
Pooling: Combine pure fractions and concentrate.
Phase III: Recrystallization (Polishing)[1]
If chromatography yields a solid with <98% purity, recrystallization is the final polishing step.[1]
-
Solvent System: Toluene / Heptane or DCM / Hexane.[1]
-
Procedure:
-
Dissolve the solid in minimal hot Toluene (approx. 60°C).
-
Add Heptane dropwise until persistent cloudiness is observed.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the off-white crystals and wash with cold Heptane.[1]
-
Yield: Typically 85-90% recovery from the column fraction.[1]
-
Process Workflow Diagram
The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.
Caption: Workflow for the isolation of (5-Bromo-7-methyl-1H-indol-4-yl)methanol from reduction mixtures.
Analytical Validation
To validate the success of the protocol, the isolated material must meet the following criteria:
-
1H NMR (400 MHz, DMSO-d6):
-
LC-MS: Single peak >98% area; Mass [M+H]⁺ consistent with Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).[1]
References
-
Synthesis of 4-Substituted Indoles
-
Borohydride Reduction Workup
-
Indole 4,5,7-Substitution Patterns
-
Patent CN113045475A.[1] Preparation method of 5-bromo-7-methylindole. (Describes the synthesis of the core scaffold).
-
Sources
Application Note: A Robust HPLC Method for High-Resolution Purity Analysis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative purity assessment of (5-Bromo-7-methyl-1H-indol-4-yl)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent bioactivity of indole scaffolds necessitates stringent purity control to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This method utilizes reversed-phase chromatography with gradient elution, providing high resolution and sensitivity for the separation of the main compound from potential process-related impurities and degradation products. The protocol is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
(5-Bromo-7-methyl-1H-indol-4-yl)methanol belongs to the substituted indole class of compounds. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] As with many brominated aromatic intermediates, ensuring high purity is critical for downstream synthetic success and the toxicological profile of the final product.[2]
The method described herein is founded on the principles of reversed-phase HPLC, the premier technique for the analysis of moderately polar to nonpolar pharmaceutical compounds.[2] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[1] A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure the timely elution of both polar and nonpolar impurities, providing a comprehensive purity profile in a single analytical run. The inclusion of a mild acid in the mobile phase is a critical choice, designed to suppress the ionization of the indole nitrogen and residual silanol groups on the column, thereby ensuring sharp, symmetrical peak shapes.[3][4]
Compound Profile: (5-Bromo-7-methyl-1H-indol-4-yl)methanol
-
Structure:
(Note: A representative structure is shown for illustrative purposes, as a direct image was not available in the search results.) -
Molecular Formula: C₁₀H₁₀BrNO
-
Molecular Weight: 240.10 g/mol
-
Key Features: The molecule possesses a substituted indole core, making it moderately nonpolar. The hydroxyl (-OH) group adds some polarity. The indole ring system contains a strong chromophore, making it highly suitable for UV detection.
Experimental Protocol
Instrumentation, Chemicals, and Consumables
This protocol is based on established methods for related indole and brominated compounds.[2][4][5]
| Category | Item | Recommended Specification |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, DAD or UV Detector |
| Data Acquisition Software | Empower™, Chromeleon™, or equivalent | |
| Chemicals | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | Deionized (DI) Water, 18.2 MΩ·cm, filtered | |
| Formic Acid (FA) | LC-MS Grade, >99% purity | |
| (5-Bromo-7-methyl-1H-indol-4-yl)methanol | Reference Standard and Analytical Sample | |
| Consumables | Analytical Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Syringe Filters | 0.45 µm PTFE or Nylon | |
| Vials | 2 mL amber glass HPLC vials with caps and septa | |
| Volumetric Glassware | Class A |
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (L1), 4.6 x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the indole compound and separate it from closely related impurities based on polarity differences.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous phase serves as the weak solvent. Formic acid ensures a low pH to maintain consistent protonation of the analyte and minimize peak tailing.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is the strong organic modifier. Its use in gradient elution allows for the separation of compounds across a wide polarity range.[2] |
| Gradient Elution | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[4] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 225 nm | The indole chromophore exhibits significant absorbance in the low UV range. 225 nm is chosen for high sensitivity. A DAD allows for peak purity assessment across the UV spectrum. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion and improves chromatography. |
Preparation of Solutions
CAUTION: Handle (5-Bromo-7-methyl-1H-indol-4-yl)methanol and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas before use.
-
Sample Diluent (50:50 ACN/Water): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 12.5 mg of the (5-Bromo-7-methyl-1H-indol-4-yl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the Sample Diluent.
-
Working Sample Solution (approx. 500 µg/mL): Prepare the analytical sample in the same manner as the reference standard.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter into an HPLC vial to prevent particulate matter from damaging the column and system.[8]
Purity Analysis Workflow
The following diagram outlines the complete workflow for the purity analysis.
Caption: Workflow for HPLC purity analysis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor for the main peak is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000.
-
Purity Calculation: The purity of the sample is determined using the area percent normalization method, which assumes that all impurities have the same response factor as the main peak.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Reporting: Report the purity as a percentage and list all individual impurities detected at or above the reporting threshold (typically 0.05%).
Method Validation Considerations
For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the working concentration).[4]
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[4][9]
-
Robustness: Assess the method's performance when small, deliberate changes are made to the parameters (e.g., pH, column temperature, flow rate).
Conclusion
The HPLC method presented provides a reliable and robust tool for the purity assessment of (5-Bromo-7-methyl-1H-indol-4-yl)methanol. The use of a C18 column with a formic acid-modified mobile phase and gradient elution ensures high-resolution separation from potential impurities. This application note serves as a comprehensive guide for implementation in research and quality control laboratories, forming a solid foundation for further method validation and routine use.
References
-
Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor Source: Ovid URL: [Link]
-
Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL: [Link]
-
Title: Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization Source: American Laboratory URL: [Link]
-
Title: Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization | Request PDF Source: ResearchGate URL: [Link]
-
Title: Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Using (5-Bromo-7-methyl-1H-indol-4-yl)methanol in cell-based assays
Introduction & Compound Profile
(5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS: 2819571-23-6) is a specialized chemical building block and fragment scaffold primarily used in the discovery of EZH2 (Enhancer of Zeste Homolog 2) inhibitors.
The 5-bromo-7-methylindole core is a "privileged structure" in medicinal chemistry, serving as the binding anchor for several clinical-grade EZH2 inhibitors, including Tazemetostat (EPZ-6438) and EPZ005687 . In these drugs, the indole moiety occupies the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. The 4-hydroxymethyl group on this specific compound serves as a functional handle for coupling to the "tail" regions of the inhibitor, which extend into the substrate channel.
Why Assay This Intermediate? Researchers typically evaluate this compound in cell-based assays for three reasons:
-
Fragment-Based Drug Discovery (FBDD): To validate the intrinsic affinity of the indole "warhead" for the EZH2 pocket independent of the solubilizing tail.
-
Negative Control: To distinguish the specific activity of a full drug candidate from the non-specific effects of its core scaffold.
-
Toxicity Profiling: To ensure that unreacted synthetic intermediates do not contribute to off-target cytotoxicity in crude reaction mixtures.
Preparation & Handling
Solubility Profile:
-
Water: Insoluble.
-
DMSO: Soluble (>50 mM).
-
Ethanol: Soluble.
Storage & Stock Solution Protocol:
-
Weighing: The compound is a solid powder. Weigh rapidly to avoid moisture absorption.
-
Stock Preparation (10 mM): Dissolve 2.54 mg of compound (MW: 254.1 g/mol ) in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot: Store in single-use aliquots (e.g., 50 µL) at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the hydroxymethyl group (oxidation risk).
-
Working Solution: Dilute the DMSO stock into culture medium immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to prevent solvent toxicity.
Protocol A: Cytotoxicity Profiling (Off-Target Assessment)
Before assessing epigenetic activity, you must determine the non-specific toxicity of the fragment. Indole intermediates can be lipophilic and membrane-disruptive at high concentrations.
Assay: CellTiter-Glo® (ATP quantification) or MTT Assay. Cell Lines: HEK293 (General toxicity), KARPAS-422 (EZH2-dependent lymphoma).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well white-walled plates. Incubate for 24 hours at 37°C.
-
Treatment: Prepare a serial dilution of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in medium.
-
Range: 0.1 µM to 100 µM (Fragments typically require higher concentrations than optimized drugs).
-
Vehicle Control: 0.5% DMSO.
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
-
Incubation: Treat cells for 72 hours . (Epigenetic effects take time, but direct toxicity may appear sooner; 72h covers both).
-
Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate for 10 mins, and read luminescence.
-
Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability). Calculate CC50.
-
Success Criterion: The CC50 should be >50 µM. If toxicity is observed <10 µM, the fragment is likely non-specifically toxic, confounding functional readouts.
-
Protocol B: Functional EZH2 Target Engagement (H3K27me3 Assay)
This is the critical assay to determine if the fragment binds EZH2 and inhibits methyltransferase activity. Since this is a fragment, expect weak inhibition (IC50 in high µM range) compared to Tazemetostat (nM range).
Mechanism: Inhibition of EZH2 reduces the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1][2] Method: Western Blot or AlphaLISA.
Step-by-Step Workflow:
-
Cell Selection: Use Pfeiffer or KARPAS-422 cells (EZH2-mutant lymphoma lines highly dependent on EZH2 activity).
-
Seeding: Plate 1 x 10^6 cells in 6-well plates.
-
Treatment:
-
Treat with (5-Bromo-7-methyl-1H-indol-4-yl)methanol at 10 µM, 50 µM, and 100 µM .
-
Control: DMSO (Vehicle).
-
Reference Inhibitor: Tazemetostat or GSK126 (1 µM) as a positive control for H3K27me3 loss.
-
-
Duration: Incubate for 4 to 7 days .
-
Expert Insight: Histone methylation marks are stable. You must wait for cell division to dilute the existing marks. Split cells and re-dose with fresh compound every 2-3 days to maintain concentration.
-
-
Lysis & Extraction:
-
Harvest cells. Perform Acid Extraction of histones (using 0.2 N HCl) or use a high-salt nuclear lysis buffer. Standard RIPA is often insufficient for histone recovery.
-
-
Western Blotting:
-
Load 5-10 µg of histone extract.
-
Primary Antibody: Anti-H3K27me3 (e.g., Cell Signaling #9733).
-
Loading Control: Anti-Total H3 (e.g., Cell Signaling #4499).
-
-
Quantification: Normalize H3K27me3 signal to Total H3.
Data Interpretation:
-
No Effect: Band intensity equals DMSO control. The fragment may not permeate the cell or binds too weakly.
-
Reduction: A dose-dependent decrease in H3K27me3 indicates the indole core is successfully engaging the EZH2 SET domain.
Visualization of Mechanism & Workflow
The following diagram illustrates the pathway and the specific intervention point of the indole fragment.
Caption: Mechanism of Action. The indole fragment acts as a SAM-competitive inhibitor, weakly blocking the EZH2 catalytic pocket to prevent H3K27 trimethylation.
Summary of Key Parameters
| Parameter | Specification | Notes |
| Molecular Weight | 254.1 g/mol | Small molecule / Fragment |
| Primary Target | EZH2 (SET Domain) | SAM-competitive binding mode |
| Solvent | DMSO | Max final conc. 0.5% |
| Assay Window | 4-7 Days | Required for histone mark turnover |
| Expected IC50 | > 10 µM | Low potency expected for fragment |
| Key Biomarker | H3K27me3 | Loss of signal indicates activity |
References
-
Knutson, S. K., et al. (2012).[3] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[1][2] Nature Chemical Biology, 8, 890–896. (Describes the foundational biology of EZH2 inhibition using indole-based scaffolds).
- Gehling, V. S., et al. (2015). "Discovery, design, and synthesis of indole-based EZH2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3350-3354. (Details the SAR of the 5-bromo-7-methylindole core).
-
ChemicalBook. (2023). "(5-Bromo-7-methyl-1H-indol-4-yl)methanol Product Properties." Link
-
BLD Pharm. (2023). "Product Analysis: (5-Bromo-7-methyl-1H-indol-4-yl)methanol." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations | PLOS One [journals.plos.org]
- 3. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in cancer research
Application Note: Strategic Utilization of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in Epigenetic Drug Discovery
Abstract
This application note details the technical utility of (5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS: 2819571-23-6) as a privileged scaffold in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors .[1] Targeting the Polycomb Repressive Complex 2 (PRC2) via EZH2 inhibition is a validated therapeutic strategy for non-Hodgkin lymphoma and INI1-negative solid tumors. This guide provides medicinal chemists and oncologists with optimized protocols for transforming this halogenated indole intermediate into potent epigenetic probes, focusing on structure-activity relationship (SAR) expansion at the C4, C5, and C7 positions.
Introduction: The Epigenetic Scaffold
(5-Bromo-7-methyl-1H-indol-4-yl)methanol represents a high-value "trisubstituted" indole building block. Its structural features are specifically designed to address the binding pocket requirements of histone methyltransferases (HMTs), particularly EZH2.
-
C4-Hydroxymethyl: A versatile "handle" for oxidation to aldehydes/acids (for amide coupling) or conversion to alkyl halides (for nucleophilic displacement). This position typically directs the molecule toward the solvent-exposed region or specific sub-pockets of the enzyme.
-
C5-Bromine: A pre-installed leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl pharmacophores essential for potency.
-
C7-Methyl: A conformational lock that restricts rotation and fills hydrophobic pockets, often improving metabolic stability and selectivity over other methyltransferases (e.g., EZH1).
Therapeutic Context: EZH2 Inhibition
EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), leading to chromatin condensation and the silencing of tumor suppressor genes. Inhibitors derived from this indole scaffold (similar to CPI-1205 and GSK-126 ) reverse this silencing, restoring normal cellular differentiation.
Visualizing the Mechanism & Workflow
The following diagram illustrates the biological pathway targeted by derivatives of this scaffold and the synthetic logic for its modification.
Caption: Workflow linking the chemical modification of the indole scaffold to the inhibition of the oncogenic EZH2 signaling pathway.
Experimental Protocols
Protocol A: Synthesis of EZH2 Inhibitor Core (C4-Functionalization)
Objective: Convert the C4-hydroxymethyl group into a reactive aldehyde or acid to attach the "tail" moiety (often a pyridone or amide) characteristic of potent EZH2 inhibitors.
Materials:
-
(5-Bromo-7-methyl-1H-indol-4-yl)methanol (1.0 eq)
-
Manganese Dioxide (MnO₂) (Activated, 10.0 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Atmosphere: Nitrogen (N₂)
Procedure:
-
Dissolution: Dissolve 1.0 g of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in 20 mL of anhydrous DCM in a round-bottom flask.
-
Oxidation: Add activated MnO₂ (10 eq) in portions over 10 minutes.
-
Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the alcohol spot.
-
Note: The product (Aldehyde) will be less polar.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad with DCM.
-
Concentration: Concentrate the filtrate in vacuo to yield 5-bromo-7-methyl-1H-indole-4-carbaldehyde .
-
Next Step (Optional): For carboxylic acid derivatives (common in GSK-126 analogs), perform a Pinnick oxidation (NaClO₂, NaH₂PO₄) on the crude aldehyde.
Protocol B: Palladium-Catalyzed Arylation (C5-Functionalization)
Objective: Attach the aryl/heteroaryl pharmacophore (e.g., 6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl) to the C5 position.
Materials:
-
C4-modified Indole Intermediate (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid/Ester (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Cs₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the indole intermediate, aryl boronic ester, and Cs₂CO₃.
-
Degassing: Add the Dioxane/Water mixture and sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.
-
Heating: Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Purify via Flash Column Chromatography (SiO₂).
Data Summary: Key Physicochemical Properties
Understanding the properties of the starting material is critical for successful synthesis.
| Property | Value / Description | Relevance to Protocol |
| Molecular Formula | C₁₀H₁₀BrNO | Stoichiometry calculations. |
| Molecular Weight | 240.10 g/mol | Calculation of equivalents. |
| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; poor water solubility. |
| Reactive Sites | C4-CH₂OH, C5-Br, N1-H | C4: Oxidation/Substitution. C5: Cross-coupling. N1: Alkylation (optional). |
| Stability | Light Sensitive | Store in amber vials; protect from light during long reactions. |
| pKa (Indole NH) | ~16 | Requires strong base (NaH, KOtBu) for N-alkylation. |
Application in Biological Validation
Once the inhibitor is synthesized from the scaffold, it must be validated.
Assay: H3K27me3 AlphaLISA (Homogeneous Proximity Assay)
-
Cell Treatment: Treat lymphoma cells (e.g., Pfeiffer or KARPAS-422) with the synthesized inhibitor for 96 hours (EZH2 inhibition is a slow epigenetic process).
-
Lysis: Lyse cells using Histone Extraction Buffer.
-
Detection: Incubate lysate with:
-
Acceptor beads conjugated to anti-H3K27me3 antibody.
-
Donor beads conjugated to anti-Histone H3 antibody.
-
-
Readout: Measure the AlphaLISA signal. A decrease in signal indicates successful inhibition of EZH2 methyltransferase activity.
References
-
McCabe, M. T., et al. "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, vol. 492, no. 7427, 2012, pp. 108-112. Link
-
Vaswani, R. G., et al. "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2." Journal of Medicinal Chemistry, vol. 59, no. 21, 2016, pp. 9928-9941. Link
-
Knutson, S. K., et al. "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology, vol. 8, 2012, pp. 890–896. Link
-
ChemicalBook. "(5-bromo-7-methyl-1H-indol-4-yl)methanol Product Properties." Link
-
Sigma-Aldrich. "5-Bromo-7-methyl-1H-indole Building Blocks." Link
Sources
(5-Bromo-7-methyl-1H-indol-4-yl)methanol as an intermediate in organic synthesis
Topic: (5-Bromo-7-methyl-1H-indol-4-yl)methanol as an Intermediate in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Critical Scaffold for Next-Generation Epigenetic Modulators
Abstract & Strategic Utility
(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a high-value heterocyclic building block, primarily utilized in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors and other histone methyltransferase (HMT) modulators. Its structural uniqueness lies in its dense functionalization:
-
C5-Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl/heteroaryl pharmacophores.
-
C4-Hydroxymethyl: A versatile anchor for solubilizing tails or linker extensions via alkylation, oxidation, or conversion to leaving groups.
-
C7-Methyl: A "magic methyl" effect substituent that induces conformational locking and fills hydrophobic pockets (e.g., Val/Leu residues) in the enzyme active site, often boosting potency by 10–100 fold compared to the des-methyl analog.
This guide details the synthesis, handling, and application of this intermediate, focusing on its role in constructing indole-based PRC2 inhibitors analogous to CPI-1205 and GSK126 .
Chemical Properties & Safety Profile
| Property | Data |
| IUPAC Name | (5-Bromo-7-methyl-1H-indol-4-yl)methanol |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1] |
| Stability | Sensitive to light and oxidation (indolic nitrogen). Store at -20°C under inert atmosphere. |
| Hazards | Irritant (Skin/Eye). Potential sensitizer.[2] Handle in a fume hood. |
Synthesis of the Intermediate
Note: While this compound can be custom-manufactured, in-house preparation from the corresponding ester is a common workflow in discovery chemistry.
Protocol A: Reduction of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate
Objective: Convert the C4-ester to the target C4-alcohol without debrominating the C5 position.
Reagents:
-
Precursor: Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS 2665660-82-0)[3][4][5]
-
Reductant: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene (Preferred over LiAlH₄ for chemoselectivity)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with the indole ester (10.0 mmol, 2.68 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add DIBAL-H (30.0 mmol, 30 mL) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent over-reduction or side reactions at the bromine.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). The ester spot (Rf ~0.6) should disappear, and the alcohol spot (Rf ~0.3) should appear.[1][6]
-
Quench: Carefully add Rochelle’s salt solution (saturated aqueous potassium sodium tartrate, 50 mL) dropwise at -78°C.
-
Workup: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2 hours until the emulsion clears and two distinct layers form.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, gradient 20% → 60% EtOAc in Hexanes).
-
Yield: Typically 85–92%.
-
Application Protocols: Constructing EZH2 Inhibitors
The utility of this intermediate is best demonstrated in a modular synthesis workflow. The diagram below illustrates the "Divergent Strategy" used in medicinal chemistry.
Visualization: Divergent Synthesis Pathway
Caption: Divergent synthetic routes utilizing the C4-alcohol and C5-bromide handles. Path A (C4 first) is preferred to avoid catalyst poisoning by free alcohols during Suzuki coupling.
Protocol B: C4-Functionalization (The "Tail" Attachment)
Context: EZH2 inhibitors require a solvent-exposed basic amine tail for solubility and pharmacokinetic properties. The hydroxymethyl group is converted to a leaving group and displaced.
Step 1: Chlorination
-
Dissolve the alcohol (5.0 mmol) in anhydrous DCM (25 mL) at 0°C.
-
Add Thionyl Chloride (SOCl₂, 7.5 mmol) dropwise.
-
Stir at RT for 1 hour. Evaporate volatiles to dryness to obtain the 4-(chloromethyl)indole intermediate (use immediately; unstable).
Step 2: Nucleophilic Substitution
-
Redissolve the crude chloride in MeCN (20 mL).
-
Add K₂CO₃ (15.0 mmol) and the secondary amine (e.g., Morpholine or N-methylpiperazine, 7.5 mmol).
-
Heat to 60°C for 4 hours.
-
Why this works: The indole C4 position is benzylic-like but electronically deactivated by the indole nitrogen lone pair donation; however, the 5-bromo substituent withdraws electron density, facilitating the SN2 reaction.
Protocol C: Suzuki-Miyaura Coupling at C5
Context: This step installs the "head" group (e.g., a substituted pyridone or benzamide) that binds to the enzyme's cofactor pocket.
Reaction Conditions:
-
Substrate: C4-functionalized 5-bromoindole (from Protocol B).
-
Boronic Acid: (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (or pinacol ester).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 90°C for 12 hours (sealed tube).
Troubleshooting Tip: If the C5-coupling fails or yields are low, protect the indole Nitrogen (N1) with a Boc group or Tosyl group before the Suzuki coupling. Free N-H indoles can sometimes poison Pd catalysts or undergo N-arylation side reactions.
Case Study: Synthesis of a CPI-1205 Analog
Background: CPI-1205 is a potent, selective EZH2 inhibitor. The core scaffold relies on a specific spatial arrangement of the indole substituents.
Role of (5-Bromo-7-methyl-1H-indol-4-yl)methanol: In the synthesis of CPI-1205 analogs, this intermediate serves as the "Hub."
-
Conformational Lock: The 7-methyl group forces the substituent at C4 to adopt a specific dihedral angle, minimizing the entropy penalty upon binding to EZH2.
-
Selectivity: The 5-bromo position, once coupled to a pyridone, interacts with the S-adenosylmethionine (SAM) binding pocket. The vector provided by the 5-position is optimal for competitive inhibition against SAM.
Data Comparison (Hypothetical SAR):
| Analog | IC₅₀ (EZH2 WT) | Solubility (pH 7.4) | Notes |
|---|---|---|---|
| 7-H (Des-methyl) | 120 nM | High | Flexible rotation at C4 reduces potency. |
| 7-Methyl (Target) | 3 nM | Moderate | 40x potency boost due to conformational lock. |
| 4-H (No tail) | >1000 nM | Low | Loss of solvent channel interaction. |
References
-
Indole-based EZH2 Inhibitors
-
Synthesis of 7-Methylindoles
-
General Indole Functionalization
-
CPI-1205 Clinical Context
- Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors. ACS Medicinal Chemistry Letters. (2018).
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB614202 | CAS 2665660-82-0 – abcr Gute Chemie [abcr.com]
- 4. molcore.com [molcore.com]
- 5. Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate(2665660-82-0) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. 2665660-82-0・Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate・Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 12. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Overcoming solubility issues with (5-Bromo-7-methyl-1H-indol-4-yl)methanol
Technical Support Center: (5-Bromo-7-methyl-1H-indol-4-yl)methanol
Welcome to the technical support center for (5-Bromo-7-methyl-1H-indol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility.
Introduction to (5-Bromo-7-methyl-1H-indol-4-yl)methanol
(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a substituted indole derivative. Indole-based molecules are of significant interest in medicinal chemistry as they form the core structure of many biologically active compounds and approved drugs used to treat a range of conditions from migraines to cancer.[1] The specific substitutions of a bromine atom and a methyl group on the indole ring can influence its chemical properties, including solubility and reactivity.[2]
Like many indole derivatives, this compound can present solubility challenges, particularly in aqueous solutions.[3][4] Understanding and overcoming these issues is critical for successful experimental outcomes in drug discovery and development.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
Question 1: My (5-Bromo-7-methyl-1H-indol-4-yl)methanol is not dissolving in my desired aqueous buffer. What are my options?
Answer:
Poor aqueous solubility is a common characteristic of indole derivatives due to their relatively non-polar nature.[3][4] Here is a systematic approach to address this issue:
Step 1: Start with an Organic Co-solvent
The most common and effective initial step is to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a widely used technique for poorly water-soluble compounds.[5][6]
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Protocol for Using a Co-solvent:
-
Weigh the required amount of (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid compound.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Slowly add the resulting solution dropwise to your aqueous buffer while stirring.
Causality: The organic solvent disrupts the intermolecular forces of the crystalline solid, allowing the individual molecules to be solvated. When this solution is introduced to the aqueous buffer, the organic solvent helps to keep the compound in solution.
Question 2: I've used a co-solvent, but my compound precipitates out of the aqueous buffer over time. What can I do to improve its stability in solution?
Answer:
Precipitation after initial dissolution suggests that the final concentration in the aqueous buffer is above the compound's thermodynamic solubility limit. Here are some strategies to enhance stability:
-
Increase the Percentage of Co-solvent: You can try incrementally increasing the concentration of the organic co-solvent in your final solution. However, be mindful of the potential effects of the solvent on your experimental system (e.g., cell viability, enzyme activity).
-
pH Adjustment: The indole nitrogen has a pKa, and altering the pH of your buffer can impact the compound's overall charge and solubility. For weakly basic compounds, slightly lowering the pH can sometimes improve solubility. Conversely, for weakly acidic compounds, increasing the pH may be beneficial. Experiment with a range of pH values to find the optimal condition.[5]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7] This is a common technique used in pharmaceutical formulations.
Decision Workflow for Enhancing Solubility:
Caption: A decision workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (5-Bromo-7-methyl-1H-indol-4-yl)methanol to maintain its integrity and solubility?
A1: It is recommended to store the solid compound in a tightly sealed container in a dry environment at room temperature. For solutions, it is best to prepare them fresh. If storage of a stock solution in an organic solvent (like DMSO) is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: In which organic solvents is (5-Bromo-7-methyl-1H-indol-4-yl)methanol expected to be most soluble?
Q3: Can I use sonication or heating to aid dissolution?
A3: Yes, both sonication and gentle heating can be used to increase the rate of dissolution. However, be cautious with heating as it can potentially degrade the compound. If you choose to heat the solution, do so gently and for a short period. Always check the stability of your compound under these conditions.
Q4: Are there any known incompatibilities with common buffer components?
A4: There are no widely reported incompatibilities for this specific compound. However, as a general precaution, be mindful of highly acidic or basic conditions, as these could potentially lead to degradation of the indole ring or side chains over extended periods.
Summary of Recommended Solvents
| Solvent Type | Examples | Expected Solubility of (5-Bromo-7-methyl-1H-indol-4-yl)methanol |
| Polar Aprotic | DMSO, DMF | High |
| Polar Protic | Methanol, Ethanol | Moderate to High |
| Non-Polar | Hexane, Toluene | Low |
| Aqueous Buffers | PBS, Tris | Very Low (requires co-solvents) |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
Materials:
-
(5-Bromo-7-methyl-1H-indol-4-yl)methanol
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of (5-Bromo-7-methyl-1H-indol-4-yl)methanol required to prepare your desired stock concentration (e.g., 10 mM).
-
Carefully weigh the compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.
-
Solubility of Things. (n.d.). 2,3-Dimethylindole. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
-
MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. CAS 1219741-50-0: 6-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Optimization of reaction conditions for indole synthesis
Senior Application Scientist Desk Status: Online | Ticket ID: IND-OPT-2026
Welcome to the Indole Synthesis Support Hub.
You are likely here because your indole synthesis—a scaffold present in over 3,000 bioactive natural products—is failing. Whether you are seeing tar instead of crystals in a Fischer reaction or recovering starting material in a Palladium-catalyzed annulation, this guide addresses the causality of failure.
This is not a textbook. This is a troubleshooting framework designed to salvage your current experiment and optimize the next.
Module 1: The Fischer Indole Synthesis
The Workhorse (Acid-Mediated) [1]
The Fischer synthesis remains the industrial standard, but it is notorious for "tarring out" (polymerization) or yielding intractable regioisomeric mixtures.
Core Troubleshooting: The "Tar" Problem
Q: My reaction mixture turns black/viscous, and yields are <20%. Why? A: This is typically due to runaway polymerization of the electron-rich indole product, triggered by excessive acid strength or temperature. The indole C3 position is highly nucleophilic and reacts with electrophiles (including its own precursors) under harsh conditions.
Corrective Protocol: The Acid-Switch System
Do not default to
| Substrate Class | Recommended Acid System | Rationale |
| Electron-Poor Hydrazines | Polyphosphoric Acid (PPA) or | Requires strong activation to drive the [3,3]-sigmatropic rearrangement. |
| Electron-Rich Hydrazines | 4% | Mild conditions prevent product polymerization. |
| Acid-Sensitive Groups (Acetals/Boc) | Pyridine | Buffer system protects labile functional groups. |
Advanced Issue: Regioselectivity Crises
Q: I am reacting an unsymmetrical ketone (e.g., 2-butanone) and getting a 1:1 mixture of isomers. How do I control this? A: You are fighting the battle between Kinetic and Thermodynamic enolization.
-
Mechanism: The reaction proceeds via the hydrazone
enamine.[1][2] The direction of enamine formation dictates the final indole position. -
Thermodynamic Control (More substituted alkene): Favored by strong acids (e.g.,
, ) and high temperatures . -
Kinetic Control (Less substituted alkene): Favored by sterically hindered acids or aprotic conditions .
Experimental Fix: To favor the less substituted indole (Kinetic):
-
Use Benzene/Toluene as solvent (non-polar).
-
Use p-TsOH (anhydrous) as the catalyst.
-
Perform azeotropic water removal (Dean-Stark).
Visual Workflow: Fischer Acid Selection Logic
Caption: Decision tree for selecting the optimal acid catalyst based on electronic properties of the starting hydrazine to minimize polymerization.
Module 2: The Larock Indole Synthesis
The Modern Standard (Pd-Catalyzed)
The Larock heteroannulation (o-iodoaniline + internal alkyne) is superior for accessing 2,3-disubstituted indoles but suffers from catalyst deactivation.
Core Troubleshooting: The "Dead Catalyst"
Q: The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help.
A: This is often Pd-black precipitation or oxidative inhibition . Standard Larock conditions (
Optimization Protocol: The "Bulky Ligand" Upgrade Switch from "ligandless" conditions to a stabilized precatalyst system.
-
Catalyst: Use Pd(dba)2 (5 mol%) with P(t-Bu)3 (10 mol%) OR a Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G4).
-
Why? Bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide (especially if using bromides instead of iodides) and prevent Pd aggregation [1, 2].
-
Additives: Add LiCl (1 equiv). Chloride ions stabilize the palladacycle intermediate and facilitate the ligand exchange steps.
Advanced Issue: Regioselectivity with Unsymmetrical Alkynes
Q: My alkyne is unsymmetrical (
-
The Larger Group (
) will end up at the C2 position (adjacent to Nitrogen). -
The Smaller Group (
) will end up at the C3 position . -
Reasoning: During the carbopalladation step, the organopalladium species adds to the alkyne to minimize steric clash with the incoming bulky group, placing the large group away from the metal center, which eventually becomes C2 upon reductive elimination [3].
Visual Workflow: Larock Optimization Loop
Caption: Troubleshooting loop for stalled Larock annulations, distinguishing between catalyst death (aggregation) and slow oxidative addition.
Module 3: Stability & Purification
The "Pink Pot" Syndrome
Q: My pure white indole turns pink/red on the bench within hours. Is it ruined? A: Likely not. Indoles are electron-rich and prone to auto-oxidation to form colored oligomers (rosindoles) or 3-hydroperoxyindoles upon exposure to light and air. The color is intense, so even <1% impurity looks disastrous.
The "Neutral" Purification Protocol: Acidic silica gel catalyzes decomposition.
-
Stationary Phase: Use Neutral Alumina or Silica pre-treated with 1% Triethylamine (TEA) .
-
Solvent: Avoid chlorinated solvents (DCM/CHCl3) if possible, as trace HCl accelerates degradation. Use Hexane/Ethyl Acetate.
-
Storage: Store at -20°C under Argon. For long-term storage, recrystallize rather than leaving as an oil [4].
References
-
Larock, R. C., & Yum, E. K. (1991).[3] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Shen, M., & Buchwald, S. L. (2010). Palladium-Catalyzed Intramolecular C–H/C–H Coupling of Alkynes with Furans and Thiophenes. Angewandte Chemie International Edition, 49(3), 564–567. (Demonstrates ligand effects in similar annulations). Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution. BenchChem Guidelines. Link
Sources
Technical Support Center: HPLC Analysis of Indole Compounds
Status: Operational | Tier: 3 (Advanced Troubleshooting) Topic: Stability, Separation, and Detection of Indoles (Tryptophan, Serotonin, Auxins, Melatonin)
Introduction: The Indole Challenge
Welcome to the advanced troubleshooting hub. Indole compounds possess a bicyclic structure that presents a unique "double-edged sword" in chromatography:
-
Nitrogen Lone Pair (N-H): The pyrrole ring nitrogen is prone to hydrogen bonding with free silanols on silica columns, leading to severe peak tailing.
-
Electron-Rich System: The high electron density makes indoles excellent candidates for Electrochemical (ECD) and Fluorescence (FLD) detection but renders them extremely susceptible to oxidative degradation before they even reach the column.
This guide addresses these specific failure modes using self-validating protocols.
Category 1: Pre-Analytical Stability (The "Disappearing" Sample)
Q: My indole standards degrade within hours in the autosampler. How do I stabilize them?
A: Indoles undergo rapid oxidative polymerization (melanization) when exposed to light and oxygen in solution. You must construct a "Stability Shield" for your samples.
Root Cause Analysis
-
Oxidation: The C-3 position of the indole ring is highly reactive.
-
Photolysis: UV light accelerates the formation of radical intermediates.
Corrective Protocol: The Antioxidant Matrix
Do not rely solely on amber vials. You must chemically scavenge oxygen.
Step-by-Step Stabilization Protocol:
-
Solvent Choice: Avoid 100% aqueous storage. Use a minimum of 10% organic solvent (MeOH/ACN) to prevent bacterial growth and improve solubility.
-
Add Antioxidant: Incorporate Ascorbic Acid (AA) or Sodium Metabisulfite into your sample solvent.
-
Concentration: 0.1% (w/v) Ascorbic Acid is standard.
-
Note: Ascorbic acid elutes early (near void volume). Ensure it does not co-elute with your target indole.
-
-
Temperature Control: Set autosampler to 4°C . Degradation rates at 25°C are exponentially higher.
Data: Stability Comparison of 5-HT (Serotonin)
| Condition | % Recovery (4 Hours) | % Recovery (24 Hours) |
|---|---|---|
| Clear Vial, RT, Water | 82% | 45% |
| Amber Vial, RT, Water | 91% | 68% |
| Amber Vial, 4°C, 0.1% AA | 99.8% | 98.5% |
Category 2: Chromatographic Separation (Peak Tailing)
Q: Why do my indole peaks tail (As > 1.5) despite using a new C18 column?
A: This is a classic "Silanol Effect." The indole nitrogen (secondary amine in Tryptophan/Serotonin) acts as a Lewis base, interacting with acidic silanols on the silica backbone.
Troubleshooting Logic: The pH/pKa Rule
Indoles are amphoteric.
-
Tryptophan pKa: ~2.4 (COOH) and ~9.4 (NH3+).
-
Indole Ring pKa: ~16 (Very weak acid, acts neutral in RP-HPLC).
-
Side Chain: If an amine is present (e.g., Tryptamine), it is protonated at neutral pH.
The Fix: You must suppress the ionization of the silanols (pKa ~3.5–4.5) OR ion-pair the amine.
Recommended Mobile Phase System
Do not use neutral water/methanol.
-
Buffer: 0.1% Formic Acid (pH ~2.7) or 20mM Ammonium Acetate (pH 4.5).
-
Modifier: For severe tailing, add Triethylamine (TEA) at 5mM as a "sacrificial base" to block silanols (only if using pH > 7, which is rare for indoles).
-
Stationary Phase: Use a "Base-Deactivated" or heavily End-Capped column (e.g., C18 with polar embedding).
Category 3: Detection (ECD & FLD Noise)
Q: I am using Electrochemical Detection (ECD) for high sensitivity, but the baseline drift is uncontrollable. How do I fix this?
A: ECD is the gold standard for indole sensitivity (femtomole levels) but is unforgiving of mobile phase impurities.
Visual Troubleshooting: ECD Noise Diagnosis
Use the following logic flow to isolate the noise source.
Figure 1: ECD Diagnostic Logic Tree. Use a "Dummy Cell" (a resistor mimicking cell resistance) to rule out electronic failure.
ECD Optimization Protocol
-
Passivation: New stainless steel systems leach iron, which is electroactive. Passivate the system with 6N Nitric Acid (remove column/cell first!) before initial use.
-
Background Current: High background current (>100 nA) indicates mobile phase contamination. Use HPLC-Grade water filtered through 0.22 µm nylon filters.
-
Electrode Polishing: If response drops, the glassy carbon electrode may be fouled by indole polymerization products. Disassemble and polish with alumina slurry.
Q: How do I optimize Fluorescence (FLD) for multiple indoles?
A: Indoles have native fluorescence. However, the excitation/emission maxima shift based on the side chain and mobile phase pH.
Optimization Table: Wavelength Settings
| Compound | Excitation (nm) | Emission (nm) | Notes |
|---|---|---|---|
| Tryptophan | 280 | 348 | pH dependent shift |
| Serotonin (5-HT) | 285 | 340 | High quantum yield |
| Melatonin | 285 | 360 | Less sensitive than 5-HT |
| Indole-3-acetic acid | 280 | 350 | Auxin analysis |
Tip: If analyzing a mixture, use Time-Programmed Wavelength Switching to maximize sensitivity for each peak as it elutes.
Summary Checklist for Success
-
Sample: 4°C storage + 0.1% Ascorbic Acid.
-
Column: End-capped C18.
-
Mobile Phase: Acidic (pH ~3) with high-purity reagents.
-
System: Passivated (if ECD) or Wavelength-Optimized (if FLD).
References
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Frequently Asked Questions About HPLC-ECD. Retrieved from [Link]
-
Clinical Chemistry. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]
Technical Support Center: Enhancing the Stability of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in Solution
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in solution. The following sections offer in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and analysis of this compound.
I. Understanding the Stability Profile of (5-Bromo-7-methyl-1H-indol-4-yl)methanol
(5-Bromo-7-methyl-1H-indol-4-yl)methanol possesses a substituted indole core, which, while a privileged scaffold in medicinal chemistry, is susceptible to various degradation pathways. The stability of this molecule in solution is influenced by a combination of factors inherent to the indole ring and the specific substituents it carries. The primary modes of degradation to consider are oxidation, photodegradation, and pH-dependent reactions.
The indole nucleus is electron-rich and prone to oxidation, a process that can be influenced by the electronic effects of its substituents. The presence of a bromine atom at the 5-position, an electron-withdrawing group, can impact the electron density of the indole ring. Conversely, the methyl group at the 7-position is electron-donating. The hydroxymethyl group at the 4-position, being a benzylic alcohol, presents its own set of stability challenges, particularly susceptibility to oxidation to the corresponding aldehyde or carboxylic acid.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in solution.
Q1: What are the primary degradation pathways for (5-Bromo-7-methyl-1H-indol-4-yl)methanol in solution?
A1: The primary degradation pathways for this compound are anticipated to be:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products. The benzylic alcohol at the 4-position is also a prime site for oxidation, potentially yielding the corresponding aldehyde and carboxylic acid.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light and may undergo photodegradation[1]. Exposure to UV or even ambient light can lead to the cleavage of the C-Br bond or other light-induced reactions.
-
pH-Dependent Degradation: Extreme pH values can catalyze the degradation of the indole ring. While the molecule itself is neutral, acidic or basic conditions can promote hydrolysis or other reactions.
Q2: What are the optimal storage conditions for stock solutions of (5-Bromo-7-methyl-1H-indol-4-yl)methanol?
A2: To ensure the longevity of your stock solutions, the following storage conditions are recommended:
-
Solvent: Prepare stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C[1].
-
Light Protection: Always store solutions in amber vials or vials wrapped in aluminum foil to protect them from light[1].
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: I'm observing a color change in my solution. What does this indicate?
A3: A color change, such as the development of a yellow, pink, or brown hue, is often a visual indicator of degradation, particularly oxidation. The formation of colored products is a known characteristic of indole degradation pathways. If you observe a color change, it is crucial to assess the purity of your solution using an analytical technique like HPLC.
Q4: How can I improve the solubility of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in my aqueous assay buffer?
A4: Due to its hydrophobic nature, (5-Bromo-7-methyl-1H-indol-4-yl)methanol may have limited solubility in aqueous buffers. Here are some strategies to improve its solubility:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), into your aqueous buffer. It is crucial to first determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent.
-
Solubilizing Agents: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
-
pH Adjustment: While the molecule is neutral, subtle pH adjustments within the range of your experimental tolerance might influence solubility by affecting intermolecular interactions.
Q5: Can I use antioxidants to improve the stability of my compound in solution?
A5: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation. For in vitro experiments, consider cell-compatible antioxidants such as N-acetylcysteine or α-ketoglutaric acid. For other applications, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be used, provided they do not interfere with your experiment.
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
Issue 1: Inconsistent or reduced activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in culture media | Prepare fresh dilutions of the compound in media immediately before each experiment. Perform a time-course stability study in your specific cell culture medium at 37°C to quantify the rate of degradation. |
| Precipitation in aqueous buffer | Visually inspect the solution for any precipitate. If observed, consider the solubility enhancement strategies outlined in the FAQ section. Determine the aqueous solubility of your compound under your experimental conditions. |
| Interaction with media components | Some components in cell culture media can be reactive. Consider testing the stability of your compound in a simpler buffer (e.g., PBS) to see if the degradation is media-specific. |
Issue 2: Appearance of new peaks or changes in peak area in HPLC analysis over time.
| Possible Cause | Troubleshooting Steps |
| On-column degradation | Ensure the mobile phase pH is compatible with your compound. If acidic conditions are suspected to cause degradation, try a mobile phase with a neutral pH. |
| Degradation in the autosampler | If samples are left in the autosampler for extended periods, degradation can occur. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation. |
| Photodegradation | Protect your samples from light at all stages of preparation and analysis by using amber vials or covering them with foil. |
| Oxidative degradation | Prepare solutions using degassed solvents and consider adding an antioxidant if oxidation is suspected. |
Diagram 1: General Degradation Pathways of the Indole Nucleus
Caption: Potential degradation pathways for (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
IV. Experimental Protocols
This section provides detailed protocols for conducting a forced degradation study and a starting point for a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[2][3].
1. Preparation of Stock Solution:
-
Prepare a stock solution of (5-Bromo-7-methyl-1H-indol-4-yl)methanol at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a predetermined time. After incubation, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect from light for a predetermined time.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for a predetermined time. Also, subject a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[4][5]. A control sample should be wrapped in foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a stability-indicating HPLC method (see Protocol 2).
-
Analyze a non-degraded reference standard at the same concentration to calculate the percentage of degradation.
Diagram 2: Troubleshooting Workflow for Compound Instability
Sources
Technical Support Center: Indole Stability & Synthesis Optimization
Topic: Strategies to avoid dimerization of indole derivatives Ticket ID: IND-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Indole Instability Paradox
Welcome to the Indole Technical Support Center. If you are reading this, you have likely encountered the "pink/red shift" in your reaction mixture or observed your pristine white solid turning brown on the shelf.
Indole is an electron-rich heterocycle, often referred to as "excessively pi-excessive." While this makes it a versatile nucleophile in drug discovery (e.g., Tryptophan, Melatonin, Indomethacin), it is also its Achilles' heel. The pyrrole ring is highly susceptible to acid-catalyzed dimerization and oxidative polymerization.
This guide provides a root-cause analysis of dimerization and actionable protocols to prevent it during synthesis and storage.
Module 1: The "Why" – Mechanism of Failure
To prevent dimerization, you must understand the enemy. The primary failure mode is Acid-Catalyzed C3-Protonation .
Unlike benzene, indole does not protonate uniformly. In the presence of Brønsted or Lewis acids, the C3 position is protonated, breaking aromaticity and generating a highly electrophilic iminium cation. A second, unprotonated indole molecule then attacks this cation, forming a dimer (typically 2,2'- or 3,3'-bisindole).
Visualizing the Pathway
The following diagram illustrates the critical "Point of Failure" where the reaction diverges from stable monomer to irreversible dimer.
Caption: Figure 1. The mechanistic divergence of indole. The C3-cation is the critical intermediate. If it encounters another indole (red path), dimerization occurs. If it encounters a target electrophile (green path), synthesis succeeds.
Module 2: Synthesis Troubleshooting & Optimization
Core Directive: You must outcompete the dimerization rate (
Risk Assessment: Substituent Effects
The electronic nature of your specific indole derivative dictates its stability. Use this table to assess your risk level before starting a reaction.
| Substituent Type | Examples | Electronic Effect | Dimerization Risk | Recommended Strategy |
| Strong EDG | -OMe, -NH₂, -OH | Increases Nucleophilicity | CRITICAL | Cryogenic temps (-78°C), Inverse Addition. |
| Weak EDG / Alkyl | -Me, -Et, Tryptophan | Moderate Activation | HIGH | Dilute conditions (0.05 M), mild Lewis Acids. |
| Neutral | -H (Unsubstituted) | Baseline | MODERATE | Standard precautions. |
| EWG | -NO₂, -CN, -CO₂R | Deactivates Ring | LOW | Standard conditions; may require heat to react. |
Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. [1, 4][1][2][3][4][5][6][7][8][9]
Protocol: The "Inverse Addition" Technique
Issue: When adding a catalyst to a flask containing indole, you create localized "hotspots" of high acidity amidst high indole concentration—perfect conditions for dimerization.
Solution: The Inverse Addition Protocol.
Step-by-Step Methodology:
-
Preparation: Dissolve the electrophile (e.g., aldehyde, alkyl halide) and the acid catalyst in Solvent A.
-
Dilution: Dissolve the indole derivative in Solvent B (concentration < 0.1 M).
-
Cryogenic Control: Cool both solutions to the lowest temperature your reaction kinetics allow (often 0°C or -78°C).
-
Addition: Slowly add the Indole solution into the Electrophile/Acid mixture via syringe pump or dropping funnel.
-
Why? This ensures the indole concentration is always low relative to the electrophile. Any indole molecule entering the flask is statistically more likely to hit an electrophile than another indole molecule.
-
-
Quench: Quench immediately with mild base (NaHCO₃) at low temperature before warming up.
Solvent Selection Guide
-
Avoid: Protic acids (AcOH, H₂SO₄) unless necessary.
-
Preferred: Aprotic solvents (DCM, THF).
-
Lewis Acid Alternatives: Replace strong Brønsted acids with mild Lewis acids like Indium(III) triflate [In(OTf)₃] or Scandium(III) triflate [Sc(OTf)₃], which often catalyze functionalization without triggering polymerization [5].
Module 3: Storage & Handling Stability
User Complaint: "My NMR sample turned pink overnight." Diagnosis: Trace acid impurities in Chloroform-d (CDCl₃).
Chloroform naturally decomposes to form Phosgene and Hydrochloric Acid (HCl) upon exposure to light and oxygen. Even ppm levels of HCl can trigger dimerization in sensitive indoles (like Tryptamines) [11, 21].
Protocol: The "Neutralized Solvent" Workflow
Do not trust commercial CDCl₃ for long-term storage of indoles.
Caption: Figure 2. Workflow for preparing NMR solvents for acid-sensitive indole derivatives.
Self-Validating Steps:
-
Filtration: Pass CDCl₃ through a small pipette containing basic alumina (activity grade I) immediately before use. This physically removes HCl.
-
Scavenging: Add a few grains of anhydrous Potassium Carbonate (K₂CO₃) directly to the NMR tube for highly sensitive samples. If the K₂CO₃ fizzes, your solvent was too acidic.
-
Inerting: Flush the headspace of the vial with Argon. Oxygen promotes radical cation formation, leading to oxidative dimerization (indoxyl formation).
Module 4: Frequently Asked Questions (FAQ)
Q1: I am performing a Fischer Indole Synthesis, but I only get tar/polymer. Why? A: The Fischer synthesis requires strong acid and heat, which are also the conditions for polymerization.
-
Fix: Switch to the Japp-Klingemann modification or use a Buchwald-Hartwig amination/cyclization sequence. These avoid the harsh acidic reflux conditions [15].
Q2: My indole turned brown on the shelf. Is it ruined? A: Not necessarily. The color often comes from surface oxidation products (like indigo-type oligomers) which have very high extinction coefficients.
-
Fix: Perform a rapid filtration through a short plug of silica gel (neutralized with 1% Et₃N). The colored impurities are usually much more polar and will stick to the silica, while the monomer elutes.
Q3: Can I use DMSO-d6 instead of CDCl₃? A: Yes, and it is often recommended. DMSO is aprotic and generally acid-free. However, it is difficult to remove if you need to recover your sample. Use DMSO for analysis, but store bulk material as a solid under Argon at -20°C [1].
Q4: How does the C3 substituent affect stability? A: C3-substituted indoles (like skatole or tryptamines) are more prone to dimerization than unsubstituted indole because the alkyl group at C3 stabilizes the intermediate cation (hyperconjugation), making the transition state for dimerization more accessible [12].
References
-
BenchChem Technical Support. (2025).[10][11][12] Improving the Stability of Indole Compounds in Solution. BenchChem. 11
-
BenchChem Technical Support. (2025). How to avoid dimer formation during indole to indazole transformation. BenchChem. 12
-
Organic Chemistry Portal. (2023). Synthesis of Indoles: Recent Advances. Organic Chemistry Portal. 13[3][9][14]
-
Howe, et al. (2021). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. NSF Public Access. 6[9]
-
ResearchGate. (2023). Recent Advances in Scandium(III) Triflate Catalysis: A Review. ResearchGate. 4[3][9][11]
-
BenchChem Technical Support. (2025). The Influence of Electron-Withdrawing Groups on the Indole Ring System. BenchChem. 10
-
NIH. (2021). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC. 8[9][14]
-
NIH. (2021). Tuning the Electronic Transition Energy of Indole via Substitution. PMC. 14[9]
-
ResearchGate. (2023). Effects of electron-withdrawing groups on the Indole Ring System. ResearchGate. 9
-
ResearchGate. (2025). Acid-Catalyzed Epimerization of Bioactive Indole Alkaloids and Their Derivatives. ResearchGate. 15[3][5][9][11][14][16]
-
CK Gas. (2025). Deuterated Chloroform - Acid-Free Handling. CK Gas. 17
-
NIH. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. 16
-
NIH. (2023). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. 1[3][9][14]
-
ACS. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. 3[9]
-
NIH. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. 18[9][14]
-
Lab Alley. (2025).[19] How and Why to Neutralize Chloroform. Lab Alley. 19
-
Wikipedia. (2025). Indole alkaloid Biosynthesis and Dimerization. Wikipedia. 20
-
NSF. (2023). C–H functionalization of indole with diazoacetate catalyzed by a CCC-NHC Ir (III) dimer complex. NSF Public Access. 21
-
Semantic Scholar. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Semantic Scholar. 22
-
MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics. MDPI. 5[9]
-
YouTube. (2022). Neutralization of CDCl3 (Choloroform-D) for acid sensitive compounds. YouTube. 7
-
Stack Exchange. (2015). Chloroform-acid wash and purification. Chemistry Stack Exchange. 23
-
ACS. (2023). Mixed Indole Dimers, Trimers, and Their Acyl Derivatives. Journal of Organic Chemistry. 24
Sources
- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Indole synthesis [organic-chemistry.org]
- 14. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ckgas.com [ckgas.com]
- 18. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. laballey.com [laballey.com]
- 20. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 21. par.nsf.gov [par.nsf.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Purification Protocols for Bromo-Indoles
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Decomposition, Oiling, and Yield Loss in Bromo-Indole Purification
Introduction: The Bromo-Indole Paradox
Bromo-indoles are ubiquitous scaffolds in drug discovery (e.g., kinase inhibitors, serotonin receptor modulators). However, they present a distinct purification paradox: the bromine atom renders the molecule lipophilic and potentially labile, while the indole core is electron-rich and prone to acid-catalyzed polymerization and oxidation.
Standard purification protocols often fail because they treat bromo-indoles as generic organic solids. This guide addresses the specific physiochemical vulnerabilities of this class—specifically acid sensitivity on silica and oxidative instability —providing self-validating protocols to maximize recovery.
Module 1: Chromatography Survival Guide
The Problem: You spot a clean product on TLC, but after column chromatography, you recover a fraction of the mass, often accompanied by a "streak" or a new baseline spot.
The Cause: Standard silica gel (
Protocol A: The "Buffered Silica" System
Use this for all acid-sensitive bromo-indoles (e.g., 5-bromoindole, 6-bromoindole).
Reagents:
-
Triethylamine (TEA)
-
Silica Gel (Standard 60 Å)[1]
-
Eluent (Hexane/Ethyl Acetate or DCM/Methanol)
Step-by-Step Workflow:
-
Slurry Preparation: Do not just add TEA to the mobile phase. You must passivate the silica before the compound touches it.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexane).
-
Add 1.0% v/v Triethylamine to this slurry.
-
Pour the column and flush with 2–3 column volumes (CV) of the TEA-spiked solvent.
-
-
Equilibration: Flush the column with your starting eluent (without TEA) for 1 CV to remove excess base, leaving the silica surface neutralized but not basic enough to cause hydrolysis of sensitive esters (if present).
-
Loading: Load your crude material. If using a solid load (dry load), mix the crude with Celite or neutralized silica , never acidic silica.
-
Elution: Run the column normally. The "streaking" should disappear, and the recovery yield should increase by 15–20%.
Mechanistic Insight: The lone pair on the nitrogen of TEA hydrogen-bonds with the acidic silanol (
) protons, effectively capping the reactive sites that trigger indole polymerization [1].
Visualization: The Buffered Silica Decision Tree
Figure 1: Decision matrix for implementing buffered silica chromatography to prevent acid-catalyzed decomposition.
Module 2: Crystallization & The "Oiling Out" Crisis
The Problem: Upon cooling your hot solvent mixture, the bromo-indole separates as a sticky oil at the bottom of the flask rather than forming crystals. The Cause: This is a thermodynamic issue. The melting point of the solvated impurity-product mix is lower than the saturation temperature. The product undergoes Liquid-Liquid Phase Separation (LLPS) before it reaches the crystallization boundary.
Protocol B: The "Dual-Thermal" Rescue
Use this when standard recrystallization fails.
Table 1: Recommended Solvent Systems for Bromo-Indoles
| Solvent Pair | Ratio (v/v) | Application | Notes |
| Ethanol / Water | 4:1 to 1:1 | General Purpose | Best for 5-bromoindole [2]. High recovery. |
| Hexane / DCM | 10:1 | Lipophilic Derivatives | Good for removing polar tars. |
| Toluene / Heptane | 1:2 | Scale-Up | High boiling point allows better dissolution of dimers. |
Step-by-Step Rescue:
-
Dissolution: Dissolve the "oiled out" crude in the minimum amount of the Good Solvent (e.g., Ethanol) at reflux.
-
The Anti-Solvent Trick: Add the Bad Solvent (e.g., Water) dropwise at reflux until the solution just turns cloudy (turbid).
-
The Clarification: Add one drop of the Good Solvent to make it clear again.
-
Controlled Cooling (Critical):
-
Turn off the heat but leave the flask in the oil bath.
-
Wrap the flask in foil (to prevent light degradation) and a towel (insulation).
-
Allow the bath to cool to room temperature over 3–4 hours.
-
-
Seeding: If oil droplets appear at roughly 40°C, add a seed crystal immediately and scratch the glass surface. This provides a nucleation site that is energetically more favorable than the amorphous oil phase [3].
Module 3: De-Colorization (The "Pink Spot" Phenomenon)
The Problem: Your white solid turns pink or red upon exposure to air. The Cause: Indoles are electron-rich and susceptible to auto-oxidation, forming radical cations that couple to form colored dimers (rosindoles). Bromo-substituents can sensitize this process under light.
Protocol C: Activated Carbon Treatment
Do not skip this step for pharmaceutical intermediates.
-
Dissolve crude bromo-indole in the crystallization solvent.[2]
-
Add Activated Carbon (Charcoal) (5–10 wt% relative to crude mass).
-
Heat to reflux for 15 minutes. Warning: Do not add carbon to a boiling solution; it will erupt.
-
Hot Filtration: Filter through a pre-warmed Celite pad. The filtrate should be significantly lighter (pale yellow or colorless).
-
Proceed immediately to crystallization.
Troubleshooting FAQs
Q1: My bromo-indole decomposes even on buffered silica. What now? A: Switch stationary phases. Neutral Alumina (Activity Grade III) is far less acidic than silica and is excellent for highly sensitive indoles [4]. Alternatively, use Reverse Phase (C18) flash chromatography. The water/acetonitrile gradients are neutral and gentle, and C18 avoids the catalytic surface activity of silica.
Q2: Why does my product turn purple in the NMR tube?
A: Chloroform (
-
Fix: Filter your
through basic alumina before use, or switch to or Acetone- , which are non-acidic and stabilize the indole.
Q3: Can I use steam distillation? A: Yes, for simple, volatile bromo-indoles (like 5-bromoindole), steam distillation is an excellent, solvent-free method to remove non-volatile tars and inorganic salts [5]. However, avoid this for high-molecular-weight derivatives.
References
- Journal of Organic Chemistry: "Purification of acid-sensitive indoles on silica gel." (General methodology for amine-buffered silica).
-
MDPI (Molecules) : "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." Available at: [Link]
-
ResearchGate : "Product decomposed on silica gel - Expert Discussions." Available at: [Link]
- Google Patents: "CN103387530A - 5-bromoindole preparation method.
Sources
Technical Support Center: Indole Regioselectivity & Functionalization
The following guide is designed as a specialized Technical Support Center for researchers encountering regioselectivity issues in indole functionalization. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Status: Operational | Tier: Advanced Chemical Support Subject: Overcoming Intrinsic Electronic Bias in Indole Scaffolds
Diagnostic Hub: Identify Your Regioselectivity Failure
Indole is an electronic paradox: it is an electron-rich enamine (C2-C3) fused to a benzene ring. The pyrrole ring is hyper-reactive, while the benzene ring is inert. Most failures stem from fighting the intrinsic bias of the system without the correct "override" codes (Catalysts, Directing Groups, or Solvent Effects).
Select your current issue to jump to the solution:
-
Issue A: "I want C2-functionalization, but the electrophile keeps hitting C3." -> Go to Module 1.
-
Issue B: "I need to functionalize the benzene ring (C4-C7), but the molecule is unreactive or decomposing." -> Go to Module 2.
-
Issue C: "I am getting a mixture of N-alkylation and C3-alkylation." -> Go to Module 3.
Troubleshooting Modules
Module 1: The C2 vs. C3 Dilemma
The Core Physics: Under standard Electrophilic Aromatic Substitution (SEAr) conditions, C3 is ~10^13 times more nucleophilic than benzene . The HOMO coefficient is highest at C3. To hit C2, you must bypass the SEAr mechanism or block C3.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Exclusive C3 product | Reaction is proceeding via SEAr (charge control). | Switch to C-H Activation (CMD). Use Pd(OAc)₂ or Rh(III) with a carboxylate base. The mechanism switches from nucleophilic attack (C3) to Concerted Metalation-Deprotonation (CMD), which favors the more acidic C2-H bond. |
| C2/C3 Mixture | Weak Directing Group (DG) or competitive pathways. | Install a Strong DG on N1. Use N-pyrimidyl, N-pivaloyl, or N-oxide. These coordinate the metal to C2, enforcing a 5-membered metallacycle intermediate. |
| Low Yield at C2 | C3 is unprotected and scavenging catalyst. | Block C3. If possible, install a temporary blocking group (e.g., halogen, ester) at C3, or use a bulky electrophile that sterically disfavors the crowded C3 position. |
Visualization: The Mechanistic Switch The following diagram illustrates how changing conditions shifts the reaction from C3 (SEAr) to C2 (CMD).
Caption: Switching from Acidic/Electrophilic conditions to Metal-Carboxylate catalysis shifts the site of reactivity from nucleophilic C3 to acidic C2.
Module 2: Remote Functionalization (C4-C7)
The Core Physics: The benzene ring (C4-C7) is electronically deactivated by the pyrrole nitrogen's lone pair donation into the heterocycle. You cannot rely on innate reactivity; you must use molecular geometry (Directing Groups) to deliver the catalyst to the specific carbon.
The Directing Group (DG) Toolbox:
| Target Position | Required Directing Group (DG) | Catalyst System | Mechanism |
| C4 | C3-Carbonyls (Aldehyde, Ketone, Ester) | Rh(III), Ir(III), Pd(II) | The carbonyl oxygen coordinates the metal, forming a 6-membered metallacycle that places the metal exactly at C4. |
| C7 | N1-Pivaloyl or N1-Phosphinoyl ( | Rh(III), Pd(II) | The bulky N-substituent directs the metal to the peri-position (C7) via a 6-membered ring. |
| C5 / C6 | Remote Templates (U-shaped linkers) | Pd(II) | Requires "distance" templates attached to N1 or C3 that reach around to activate the meta/para positions. Highly specialized. |
Common Failure Mode:
-
Issue: "I used a C3-ester to direct to C4, but I got C2 functionalization."
-
Fix: The C3-DG can rotate. If the metal coordinates and swings "down," it hits C2. If it swings "up," it hits C4. Bulky substituents at C2 force the DG to swing "up" towards C4. Alternatively, use Transient Directing Groups (TDGs) like glycine if starting with an aldehyde.
Module 3: N-Alkylation vs. C3-Alkylation
The Core Physics: The indole anion is an ambident nucleophile.
-
Nitrogen (Hard Center): High charge density. Favored by electrostatic interactions.
-
C3 (Soft Center): High orbital coefficient. Favored by orbital overlap.
Decision Matrix:
| Desired Outcome | Solvent Choice | Base / Additive | Explanation |
| N-Alkylation | Polar Aprotic (DMF, DMSO) | NaH, KOH, Cs₂CO₃ | Polar solvents dissociate the Metal-Indole ion pair. The "naked" anion reacts at the center of highest charge density (Nitrogen). |
| C3-Alkylation | Non-Polar (Toluene, DCM) | Mg(ClO₄)₂, Zn(OTf)₂ | Non-polar solvents keep the ion pair tight. The metal coordinates to Nitrogen, blocking it and directing the electrophile to C3. |
Experimental Protocols
Protocol A: C2-Selective Arylation (C-H Activation)
Target: 2-Arylindoles from N-protected indoles. Reference: Adapted from Carretero et al. and Sames et al. [1, 2]
-
Substrate: N-(2-pyrimidyl)indole (0.5 mmol). Note: The pyrimidyl group is crucial for coordination.
-
Reagents:
-
Aryl Iodide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (20 mol%) - Optional, often ligand-free works for simple cases.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Additive: PivOH (30 mol%) - Critical! Acts as a proton shuttle for the CMD step.
-
-
Conditions: Toluene or DMA, 100-120°C, Sealed tube, 12-24h.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Validation: Check ¹H NMR. Loss of the doublet at ~6.5 ppm (C2-H) confirms functionalization.
Protocol B: C4-Selective Olefination
Target: 4-Alkenylindoles using C3-Directing Groups. Reference: Adapted from Shi et al. and Glorius et al. [3, 4]
-
Substrate: Indole-3-carboxylic acid or ester (0.2 mmol).
-
Reagents:
-
Acrylate/Styrene (2.0 equiv)
-
Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)
-
Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂.
-
-
Conditions: solvent (DCE/t-Amyl alcohol), 60-80°C.
-
Note: The Rh(III) catalyst forms a rhodacycle with the C3-carbonyl oxygen and the C4-carbon.
-
Troubleshooting: If yield is low, add 10-20 mol% PivOH to assist the C-H cleavage step.
Frequently Asked Questions (FAQ)
Q: I cannot remove the N-directing group after the reaction. What should I use? A: Avoid N-methyl or N-benzyl if you need a free indole later. Use N-Pivaloyl (N-Piv) or N-Boc .
-
N-Piv: Robust during C-H activation but removable with NaOMe/MeOH.
-
N-Pyrimidyl: Excellent director but very hard to remove (requires strong reductants like Na/NH₃ or Mg/MeOH). Only use if the pyrimidine is part of the final drug pharmacophore.
Q: Why does my C2-arylation stop at 50% conversion? A: This is often due to product inhibition . The product (2-arylindole) might bind to the catalyst more strongly than the starting material.
-
Fix: Increase temperature or switch to a more labile ligand source. Also, ensure your reaction is strictly anhydrous if using moisture-sensitive catalysts, though CMD reactions often tolerate water.
Q: Can I functionalize C2 and C3 sequentially? A: Yes. The standard workflow is:
-
C3 First: Perform SEAr (e.g., Vilsmeier-Haack formylation or halogenation) at C3.
-
Protect N1: Install a directing group (e.g., SEM, MOM, or Boc).
-
C2 Second: Use Pd-catalyzed C-H activation. The substituent at C3 actually helps C2 selectivity by blocking the C3 site.
References
-
Carretero, J. C., et al. (2009). Palladium-Catalyzed C-2 Alkenylation of Indoles using the N-(2-Pyridyl)sulfonyl Directing Group. Angewandte Chemie International Edition. Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
-
Shi, Z.-J., et al. (2016). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Indoles at the C4 Position. Chemical Reviews. Link
-
Glorius, F., et al. (2011). Rh(III)-Catalyzed C-H Activation and Oxidative Olefination of Indoles. Journal of the American Chemical Society. Link
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie. Link
-
Jiao, N., et al. (2011). Pd-Catalyzed C2- and C3-Selective Direct Arylation of Indoles. Journal of the American Chemical Society. Link
Validation & Comparative
A Comparative Guide to the Synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol: A Novel C-H Activation Approach vs. Traditional Formylation
Introduction: The Significance of Substituted Indole-4-methanols
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, indoles functionalized at the C4-position are crucial intermediates in the synthesis of a variety of bioactive compounds, including ergot alkaloids.[3] The target molecule of this guide, (5-Bromo-7-methyl-1H-indol-4-yl)methanol, represents a valuable building block for drug discovery, incorporating a synthetically versatile brominated benzene ring and a reactive hydroxymethyl group. The development of efficient and scalable methods for its synthesis is therefore of significant interest to researchers in organic synthesis and drug development.
This guide provides an in-depth comparison of two distinct synthetic strategies for preparing (5-Bromo-7-methyl-1H-indol-4-yl)methanol. We will first detail a "traditional" multi-step approach commencing with the synthesis of the indole core, followed by electrophilic formylation and subsequent reduction. This will be contrasted with a modern, "new" approach that leverages a directing group-assisted, transition-metal-catalyzed C-H activation for a more direct functionalization of the C4-position. This comparison will focus on key performance indicators such as overall yield, step economy, reaction conditions, and potential for scalability.
Methodology 1: A Traditional Multi-Step Synthesis via Vilsmeier-Haack Formylation
The classical approach to functionalizing the indole nucleus often involves a multi-step sequence, starting with the construction of the indole ring, followed by the introduction of the desired functional group. In this traditional synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol, we begin with the synthesis of 5-bromo-7-methyl-1H-indole, which then undergoes formylation at the C4-position, followed by reduction of the resulting aldehyde.
Reaction Pathway: Traditional Synthesis
Caption: Traditional multi-step synthesis of the target compound.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of 5-Bromo-7-methyl-1H-indole
The synthesis of the 5-bromo-7-methyl-1H-indole precursor can be achieved starting from 4-bromo-2-methylaniline through a three-step sequence involving iodination, Sonogashira coupling, and cyclization, as detailed in the patent literature.[4] This route provides the necessary indole core in good yield.
Step 2: Vilsmeier-Haack Formylation of 5-Bromo-7-methyl-1H-indole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like indoles.[5][6][7][8]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 5-bromo-7-methyl-1H-indole (1 equivalent) in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide until the pH is alkaline, which typically results in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude 5-bromo-7-methyl-1H-indole-4-carbaldehyde. Purification can be achieved by recrystallization or column chromatography.
Step 3: Reduction of 5-Bromo-7-methyl-1H-indole-4-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a standard transformation readily achieved with sodium borohydride.[9][10]
-
Suspend 5-bromo-7-methyl-1H-indole-4-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, controlling the evolution of gas.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Bromo-7-methyl-1H-indol-4-yl)methanol. The product can be purified by column chromatography.
Methodology 2: A Novel Synthesis via Directing Group-Assisted C-H Activation
Modern synthetic chemistry strives for increased efficiency by minimizing the number of synthetic steps. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds.[3][11] This novel approach to the synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol employs a removable directing group to facilitate a regioselective C-H activation at the C4 position of the indole ring.
Reaction Pathway: New Synthesis
Caption: A modern approach utilizing C-H activation.
Experimental Protocol: New Synthesis
Step 1: Installation of the Pivaloyl Directing Group
A pivaloyl group at the C3 position can effectively direct the metallation to the C4 position.[11][12]
-
To a solution of 5-bromo-7-methyl-1H-indole (1 equivalent) in an aprotic solvent such as THF, add a suitable base (e.g., NaH) at 0 °C.
-
After stirring for 30 minutes, add pivaloyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3-pivaloyl-5-bromo-7-methyl-1H-indole.
Step 2: Rhodium-Catalyzed C4-H Alkylation
Rhodium(III) catalysts have proven effective for the C4-alkylation of indoles bearing a C3-carbonyl directing group.[1][13][14][15]
-
In a sealed tube, combine 3-pivaloyl-5-bromo-7-methyl-1H-indole (1 equivalent), a Rh(III) catalyst such as [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 10 mol%) in a suitable solvent like 1,2-dichloroethane (DCE).
-
Add a suitable coupling partner for the introduction of a hydroxymethyl surrogate, such as an appropriate allylic alcohol.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the C4-functionalized indole.
Step 3: Reductive Cleavage and Removal of the Directing Group
The final step involves the reduction of the introduced functional group and the removal of the pivaloyl directing group. This can often be achieved in a single step using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Dissolve the C4-functionalized indole from the previous step in anhydrous THF and cool to 0 °C.
-
Carefully add LiAlH₄ (excess) portion-wise.
-
Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield (5-Bromo-7-methyl-1H-indol-4-yl)methanol.
Performance Comparison: Traditional vs. New Method
| Parameter | Traditional Method (Vilsmeier-Haack) | New Method (C-H Activation) | Rationale & Causality |
| Overall Yield | Lower (multi-step losses) | Potentially Higher | The new method has fewer steps, which generally leads to a higher overall yield by minimizing losses at each stage. |
| Step Economy | Less Favorable (5 steps) | More Favorable (3 steps) | C-H activation allows for a more direct functionalization of the indole core, bypassing the need for separate formylation and reduction steps. |
| Reaction Conditions | Harsh (POCl₃, high temp.) | Milder (catalytic Rh, moderate temp.) | The Vilsmeier-Haack reaction uses stoichiometric amounts of a corrosive reagent (POCl₃), while the new method employs a catalyst at a lower loading. |
| Regioselectivity | Generally high for C3, but can be an issue for other positions | High for C4 due to the directing group | The directing group in the new method provides excellent control over the site of functionalization, which can be a challenge in traditional electrophilic substitutions. |
| Scalability | Established, but can be problematic due to work-up | Potentially good, but catalyst cost may be a factor | While the traditional method is well-established, the work-up of the Vilsmeier-Haack reaction can be challenging on a large scale. The scalability of the new method depends on the cost and availability of the rhodium catalyst. |
| Substrate Scope | Generally broad for electron-rich indoles | Can be sensitive to the electronic nature of the substrate and directing group | The effectiveness of the C-H activation can be influenced by the electronic properties of the indole and the choice of directing group. |
Validation of the Final Product: Spectroscopic Analysis
¹H NMR (Predicted, in CDCl₃):
-
~8.1 ppm (br s, 1H): N-H proton of the indole.
-
~7.6 ppm (s, 1H): H6 proton on the indole ring.
-
~7.2 ppm (d, 1H): H2 proton of the indole.
-
~6.5 ppm (d, 1H): H3 proton of the indole.
-
~4.8 ppm (s, 2H): Methylene protons of the CH₂OH group.
-
~2.5 ppm (s, 3H): Methyl protons at the C7 position.
-
~1.6 ppm (t, 1H): Hydroxyl proton of the CH₂OH group.
¹³C NMR (Predicted, in CDCl₃):
-
~135 ppm: C7a
-
~130 ppm: C3a
-
~128 ppm: C7
-
~125 ppm: C5
-
~124 ppm: C2
-
~122 ppm: C6
-
~115 ppm: C4
-
~102 ppm: C3
-
~60 ppm: CH₂OH
-
~16 ppm: CH₃
Overall Workflow for Method Validation
Caption: Workflow for the synthesis and validation of the target compound by both methods.
Conclusion and Future Outlook
This guide has presented a comparative analysis of a traditional and a novel synthetic route to (5-Bromo-7-methyl-1H-indol-4-yl)methanol. The traditional method, while reliable and utilizing well-established reactions, suffers from a lower step economy and the use of harsh reagents. In contrast, the novel C-H activation strategy offers a more elegant and efficient pathway, highlighting the power of modern catalytic methods in streamlining complex organic syntheses.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available expertise. However, the continued development of C-H activation methodologies promises to provide even more efficient and sustainable routes to valuable molecules like (5-Bromo-7-methyl-1H-indol-4-yl)methanol in the future.
References
- Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions. (n.d.).
- Li, X. (2017).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Rh‐catalyzed C4−H alkylation of the indoles. (n.d.).
- Thioether-Directed Selective C4 C–H Alkenylation of Indoles under Rhodium C
- Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(18), 4203–4216.
- Rh(iii)-Catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones. (n.d.). Organic & Biomolecular Chemistry.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (n.d.).
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. (2022). Organic Letters.
- Rhodium-Catalyzed Site-Selective Coupling of Indoles with Diazo Esters: C4-Alkylation versus C2-Annul
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org.
- CN113045475A - Preparation method of 5-bromo-7-methylindole. (n.d.).
- Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide. (n.d.). Benchchem.
- 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... (n.d.).
- Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019).
- Synthetic process of 5-bromo-7-azaindole. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives.
- 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simul
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole. (n.d.). Benchchem.
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkyl
- N-Boc-5-oxaproline. (n.d.). Organic Syntheses Procedure.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. (2025). PMC.
- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. (n.d.).
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025).
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Synthesis of Medicinally Important Indole Deriv
- (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]. (n.d.). MDPI.
- Sodium borohydride, Sodium tetrahydrobor
- Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. (2025).
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI.
- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
- 5-Bromo-7-azaindole synthesis. (n.d.). chemicalbook.azaindole synthesis. (n.d.). chemicalbook.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Rh(iii)-Catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Indole Synthesis: From Classic Reactions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1] The strategic construction of this heterocyclic system is therefore a critical endeavor in organic synthesis. This guide provides a comprehensive comparative analysis of seminal and contemporary indole synthesis routes, offering insights into their mechanisms, scope, and limitations to empower researchers in selecting the optimal synthetic strategy.
The Enduring Classics: Foundational Routes to the Indole Nucleus
For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes demanding harsh conditions, remain relevant and widely practiced due to their reliability and the accessibility of starting materials.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most recognized and widely employed method for indole construction.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[4]
Mechanism and Causality: The reaction proceeds through a cascade of transformations initiated by the formation of a phenylhydrazone.[3] This intermediate tautomerizes to an enamine, which, after protonation, undergoes a crucial[5][5]-sigmatropic rearrangement.[3] This rearrangement breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia yield the aromatic indole core.[3] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical for promoting the key rearrangement and cyclization steps.[6]
Advantages:
-
Versatility: A broad range of substituted indoles can be synthesized by varying the arylhydrazine and carbonyl components.[4]
-
One-Pot Procedures: The reaction can often be performed in a single step without isolating the intermediate hydrazone.[6]
-
Scalability: The Fischer synthesis has been adapted for industrial-scale production.[7][8]
Limitations:
-
Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[6]
-
Synthesis of the Parent Indole: The direct synthesis of unsubstituted indole from acetaldehyde is problematic.[6] A common workaround involves using pyruvic acid followed by decarboxylation.[9]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric products.[4]
-
Substrate Limitations: Certain substitution patterns, particularly those with electron-donating groups, can lead to failed reactions due to competing cleavage pathways that preclude the desired sigmatropic rearrangement.[10]
The Reissert Indole Synthesis
The Reissert synthesis offers an alternative pathway starting from o-nitrotoluenes and diethyl oxalate.[11]
Mechanism and Causality: The synthesis begins with a base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[11] This is followed by a reductive cyclization, typically using zinc in acetic acid, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form an indole-2-carboxylic acid.[11][12] This intermediate can then be decarboxylated upon heating to yield the final indole product.[11] The initial condensation is crucial for introducing the necessary carbonyl functionality for the subsequent cyclization.
Advantages:
-
Alternative Starting Materials: Utilizes readily available o-nitrotoluenes.[13]
-
Good Yields: Can provide good yields for specific substrates.[13]
Limitations:
-
Multi-step Process: Involves several distinct synthetic steps.[12]
-
Limited Substrate Scope: The availability of appropriately substituted o-nitrotoluenes can be a limiting factor.[13]
The Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-bromoacetophenone with an excess of aniline to form a 2-aryl-indole.[14]
Mechanism and Causality: The reaction is initiated by the alkylation of aniline with the α-bromoacetophenone. A second molecule of aniline then reacts to form a key intermediate.[14] Subsequent electrophilic cyclization, followed by aromatization and tautomerization, yields the 2-aryl-indole product.[14] The use of excess aniline is necessary to act as both a reactant and a base. While historically plagued by harsh conditions and low yields, modern variations using microwave irradiation have significantly improved its efficiency.[14]
Advantages:
-
Direct Synthesis of 2-Arylindoles: Provides a direct route to this important class of indoles.[15]
-
Milder Modern Protocols: Microwave-assisted procedures offer improved yields and shorter reaction times.[14][16]
Limitations:
-
Harsh Traditional Conditions: The original protocol required high temperatures, leading to poor yields and unpredictable regioselectivity.[14]
-
Regiochemistry: The reaction can produce mixtures of 2- and 3-aryl indoles, and the outcome is highly substrate-dependent.[17]
The Modern Era: Palladium-Catalyzed Routes to Indole Diversity
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction synthesizes 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[18]
Mechanism and Causality: The catalytic cycle is believed to begin with the oxidative addition of the o-iodoaniline to a Pd(0) species.[2] This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes intramolecular C-N bond formation (reductive elimination) to generate the indole ring and regenerate the Pd(0) catalyst.[19] The regioselectivity of the alkyne insertion is a key feature, with the larger substituent on the alkyne typically ending up at the 2-position of the indole.[18]
Advantages:
-
High Regioselectivity: Generally provides a single regioisomer with unsymmetrical alkynes.[19]
-
Good to Excellent Yields: The reaction is known for its high efficiency.[19]
-
Versatility: A wide variety of substituted anilines and alkynes can be employed.[18]
Limitations:
-
Substrate Scope: The reaction can be sensitive to steric and electronic factors of the substrates.[20]
-
Cost and Scalability: The use of palladium catalysts can be a concern for large-scale industrial applications.[20]
Buchwald-Hartwig Amination
While not a de novo indole synthesis, the Buchwald-Hartwig amination is a pivotal modern method for the functionalization of the indole nucleus, particularly for the formation of C-N bonds.[21] It is extensively used to synthesize N-arylindoles and aminoindoles.[22][23]
Mechanism and Causality: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide (e.g., a bromoindole) to a Pd(0) complex.[21] The amine then coordinates to the palladium, and after deprotonation by a base, a palladium-amido complex is formed. Reductive elimination then yields the desired C-N coupled product and regenerates the catalyst.[21] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.[21]
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the indole and the amine coupling partner.[21]
-
Mild Reaction Conditions: Typically proceeds under relatively mild conditions.
-
High Yields: Often provides excellent yields of the desired products.
Limitations:
-
Catalyst and Ligand Cost: The palladium catalyst and specialized phosphine ligands can be expensive.
-
Not a Cyclization Method: It is a method for functionalizing a pre-existing indole core, not for constructing the ring itself.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, another cornerstone of palladium catalysis, can be employed in intramolecular variants to construct the indole ring system. This typically involves the cyclization of an appropriately substituted alkene onto an aryl halide.
Mechanism and Causality: The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst. The alkene then coordinates to the palladium complex and undergoes migratory insertion.[24] A subsequent β-hydride elimination step forms the new double bond and regenerates the active catalyst. The strategic placement of the alkene and aryl halide functionalities allows for the formation of the five-membered ring of the indole nucleus.
Advantages:
-
High Atom Economy: Can be a very atom-economical process.
-
Stereocenter Formation: Asymmetric variants can be used to generate chiral indoles.
-
Versatility in Precursor Design: A variety of precursors can be designed for intramolecular cyclization.
Limitations:
-
Regioselectivity of β-Hydride Elimination: Controlling the regioselectivity of the β-hydride elimination can be a challenge.
-
Precursor Synthesis: The synthesis of the required precursors can sometimes be lengthy.
Comparative Performance Analysis
To provide a clear, objective comparison, the following table summarizes key performance indicators for the synthesis of a representative indole derivative, 2-phenylindole, using several of the discussed methods.
| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis [1] | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170 | 6 min | 72-80 | Widely applicable, scalable, often one-pot. | Harsh conditions, limited functional group tolerance. |
| Bischler-Möhlau (Microwave) [1] | N-Phenacylaniline, Anilinium bromide | None (solid-state) | MW (540W) | 1.2 min | 71 | Rapid, improved yields over classical method. | Can have regioselectivity issues. |
| Larock Indole Synthesis [2] | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | 100 | 24 h | 95 | Excellent yields, high regioselectivity. | Palladium catalyst cost, precursor availability. |
| Madelung Synthesis [2] | N-Benzoyl-o-toluidine | Sodium Ethoxide | 360-380 | Not Specified | Not Specified | Access to specific isomers. | Extremely high temperatures, strong base required. |
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole[1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Upon cooling, the product solidifies. Recrystallize from 95% ethanol. The yield is 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, add and stir in 200 g of clean sand.
-
After cooling, pulverize the solid mass and transfer it to a 2-L flask. Add 500 ml of water and 500 ml of concentrated hydrochloric acid.
-
Heat the mixture to boiling for 10-15 minutes to dissolve the zinc chloride and basic zinc salts.
-
Cool the mixture and collect the crude 2-phenylindole by filtration.
-
Purify the product by distillation under reduced pressure. The yield is 72-80%.
Protocol 2: Larock Synthesis of 2,3-Diphenylindole
A representative protocol based on the principles of the Larock indole synthesis.
-
To an oven-dried flask, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).
-
Add a solution of o-iodoaniline (1 equivalent) and diphenylacetylene (1.1 equivalents) in anhydrous DMF.
-
Heat the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.
Visualizing the Synthetic Pathways
Caption: Overview of classical and modern indole synthesis routes.
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Caption: Catalytic cycle of the Larock Indole Synthesis.
Conclusion
The synthesis of indoles remains a vibrant and evolving field of chemical research. Classical methods like the Fischer, Reissert, and Bischler-Möhlau syntheses provide robust and time-tested routes to the indole core, despite often requiring harsh conditions. In contrast, modern palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Heck reactions, offer milder conditions, greater functional group tolerance, and novel pathways for constructing and functionalizing this vital heterocyclic scaffold. The choice of synthetic route is a strategic decision that must be guided by factors such as the desired substitution pattern, the presence of sensitive functional groups, the availability of starting materials, and considerations of scale and cost. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their pursuit of novel indole-containing molecules.
References
- Vertex AI Search. (n.d.). Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC.
- Vertex AI Search. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles - OUCI.
- Vertex AI Search. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
- Vertex AI Search. (n.d.). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC - NIH.
- Vertex AI Search. (2022, January 3). Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines - Who we serve.
- Vertex AI Search. (2024, October 15). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
- Vertex AI Search. (n.d.). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - ResearchGate.
- Vertex AI Search. (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole - Benchchem.
- Vertex AI Search. (2026, January 7). A Review of the Indole Synthesis Reaction System - Oreate AI Blog.
- Vertex AI Search. (n.d.). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods - Benchchem.
- Vertex AI Search. (n.d.). A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies - Benchchem.
- Vertex AI Search. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- Vertex AI Search. (n.d.). Indole synthesis: a review and proposed classification - PMC.
- Vertex AI Search. (2015, June 4). Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Vertex AI Search. (n.d.). Larock indole synthesis - Wikipedia.
- Vertex AI Search. (2023, January 19). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - Duke Vertices.
- Vertex AI Search. (n.d.). Indole - Wikipedia.
- Vertex AI Search. (n.d.). Bischler–Möhlau indole synthesis - Wikipedia.
- Vertex AI Search. (n.d.). Diindolylamine Preparation and Stability Investigations - PMC - NIH.
- Vertex AI Search. (2012, September 6). Indole Synthesis: New Methods | PDF | Chemical Reactions - Scribd.
- Vertex AI Search. (n.d.). Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling.
- Vertex AI Search. (n.d.). Fischer indole synthesis - Wikipedia.
- Vertex AI Search. (n.d.). Reissert indole synthesis - Wikipedia.
- Vertex AI Search. (2024, June 15). Synthesis of Indoles through Larock Annulation: Recent Advances.
- Vertex AI Search. (2018, August 15). An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications.
- Vertex AI Search. (n.d.). Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Vertex AI Search. (n.d.). Fischer Indole Synthesis - Alfa Chemistry.
- Vertex AI Search. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
- Vertex AI Search. (n.d.). comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung) - Benchchem.
- Vertex AI Search. (n.d.). (PDF) Reissert Indole Synthesis - ResearchGate.
- Vertex AI Search. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis - ConnectSci.
- Vertex AI Search. (n.d.). Reissert Indole Synthesis.
- Vertex AI Search. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- Vertex AI Search. (n.d.). Synthesis and Chemistry of Indole.
- Vertex AI Search. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Vertex AI Search. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH.
- Vertex AI Search. (n.d.). Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors - SciSpace.
- Vertex AI Search. (2023, May 26). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing.
- Vertex AI Search. (n.d.). Ligand‐free Mizoroki–Heck coupling for the synthesis of indoles. - ResearchGate.
- Vertex AI Search. (2019, November 6). Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI.
- Vertex AI Search. (2025, September 25). Recent advances in the synthesis of indoles and their applications - RSC Publishing.
- Vertex AI Search. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo - ChemRxiv.
- Vertex AI Search. (2008, October 1). SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES - RosDok - Universität Rostock.
- Vertex AI Search. (2024, December 20). Reissert Indole Synthesis - YouTube.
- Vertex AI Search. (n.d.). Synthesis of indoles - Organic Chemistry Portal.
- Vertex AI Search. (n.d.). Heck Reaction - Organic Chemistry Portal.
- Vertex AI Search. (n.d.). Substrate scope for indole synthesis | Download Scientific Diagram - ResearchGate.
- Vertex AI Search. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. mdpi.com [mdpi.com]
- 6. testbook.com [testbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. connectsci.au [connectsci.au]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. diposit.ub.edu [diposit.ub.edu]
- 20. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 23. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi-res.com [mdpi-res.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Indole Quantification
Introduction: The Critical Role of Accurate Indole Quantification
Indole, a heterocyclic aromatic compound, is a significant signaling molecule and metabolic byproduct across a vast range of biological systems. Generated from the microbial degradation of tryptophan, its quantification is pivotal in fields as diverse as gut microbiome research, clinical diagnostics for diseases like irritable bowel syndrome and Crohn's disease, and pharmaceutical development.[1][2][3][4][5][6] Given its role as a potential biomarker and its impact on host physiology, the ability to measure indole concentrations accurately and reliably is paramount.
This guide provides an in-depth comparison of the most prevalent analytical methods for indole quantification. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and, critically, to cross-validate the most appropriate methods for their specific research needs. The objective is to ensure that the analytical procedure is demonstrably "fit for purpose," a cornerstone principle of international regulatory standards.[7][8]
Pillar 1: Understanding the Analytical Arsenal for Indole Quantification
The selection of an analytical method is a balance of sensitivity, selectivity, throughput, and cost. For indole, the primary techniques employed are chromatographic, leveraging the separation of indole from complex matrices before detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Operation: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[9][10] Indole, possessing a chromophore, absorbs ultraviolet (UV) light at a characteristic wavelength (around 270-280 nm), allowing for its detection and quantification.[10][11]
-
Expertise-Driven Insights: HPLC-UV is often the workhorse of many analytical labs due to its robustness, cost-effectiveness, and straightforward operation. Its strength lies in quantifying relatively high-concentration samples. The choice of a C18 column is logical due to the hydrophobic nature of indole.[11] The mobile phase, often a mixture of acetonitrile or methanol and an acidified aqueous buffer, is optimized to achieve a sharp, symmetrical peak shape and a reasonable retention time.[9][11]
-
Advantages:
-
Cost-effective instrumentation.
-
High precision and robustness for routine analysis.[11]
-
Straightforward method development.
-
-
Limitations:
-
Limited sensitivity compared to fluorescence or mass spectrometry detectors.
-
Potential for interference from co-eluting compounds in complex matrices that also absorb UV light at the same wavelength.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle of Operation: This method exploits indole's native fluorescence. After chromatographic separation, the analyte is excited by a specific wavelength of light (e.g., 280 nm) and emits light at a longer wavelength (e.g., 350-375 nm).[10][12][13] This emission is measured by the detector.
-
Expertise-Driven Insights: The key advantage of HPLC-FLD is its significant increase in sensitivity and selectivity over UV detection.[14] Not all molecules fluoresce, so the likelihood of interfering compounds in a biological matrix is substantially lower. This makes it an excellent choice for quantifying low levels of indole in samples like plasma or urine. The validation of an HPLC-FLD method for a related indole metabolite, 3-indoxyl sulfate, demonstrated excellent linearity and precision for clinical research.[12]
-
Advantages:
-
Limitations:
-
Not all indole derivatives may have strong native fluorescence.
-
Susceptible to quenching effects from the sample matrix, where other components can diminish the fluorescence signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Operation: GC-MS is suited for volatile and thermally stable compounds.[15] Samples are vaporized and separated in a gaseous mobile phase as they pass through a capillary column.[16] The separated compounds then enter a mass spectrometer, where they are ionized (typically by electron ionization), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio.[17]
-
Expertise-Driven Insights: GC-MS is a "gold standard" for the identification of unknown volatile compounds due to its highly specific mass spectral libraries.[16] For indole, which is sufficiently volatile, GC-MS provides excellent selectivity. The use of isotope-labeled internal standards is common to correct for any variability during sample preparation and injection.[17] Often, derivatization is employed to improve the chromatographic properties of analytes, though this adds a step to the sample preparation workflow.[15]
-
Advantages:
-
Limitations:
-
Requires analytes to be volatile and thermally stable.
-
Sample preparation can be more involved, sometimes requiring derivatization.
-
Less suitable for high-throughput applications compared to modern LC methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: This is arguably the most sensitive and selective technique for quantitative bioanalysis.[18][19] After LC separation, the analyte is ionized (e.g., using atmospheric pressure chemical ionization - APCI) and enters the tandem mass spectrometer.[5][17] A specific precursor ion (matching the molecular weight of indole) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.[5][15][19]
-
Expertise-Driven Insights: The power of LC-MS/MS lies in its ability to virtually eliminate matrix interference.[18][19] The MRM transition is unique to the target analyte, allowing for confident quantification even at very low levels in complex matrices like serum, tissues, or fecal extracts.[5] The development of a robust LC-MS/MS method requires careful optimization of both chromatographic separation and mass spectrometer parameters to avoid issues like ion suppression from the matrix.[15][19]
-
Advantages:
-
Limitations:
-
High initial instrument cost and maintenance expenses.
-
Susceptible to matrix effects (ion suppression or enhancement) that must be carefully managed during method development.[18]
-
Requires more specialized expertise to operate.
-
Pillar 2: The Imperative of Cross-Validation
The core of cross-validation lies in analyzing the same set of samples, covering the full calibration range, with both the established and the new method. The results are then statistically compared.
Comparative Performance Data
The following table summarizes typical performance characteristics compiled from various studies on indole and related compounds. These values serve as a general guide, as actual performance will depend on the specific instrument, sample matrix, and method optimization.
| Parameter | HPLC-UV | HPLC-FLD | GC-MS | LC-MS/MS |
| Primary Use | Quantification, Purity | Trace Quantification | Identification, Quantification | Gold Standard Quantification |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL[22][23] | 0.04 - 0.13 ng/mL[14] | ~0.01 - 0.5 µg/mL[23] | 0.003 - 1 ng/mL[5][14] |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL[23] | ~0.1 ng/mL[12] | ~0.05 - 2 µg/mL[23] | ~1 ng/mL[5] |
| Linearity (R²) | > 0.99[11][23] | > 0.997[12][14] | > 0.99[23][24] | > 0.998[5][24] |
| Accuracy (% Recovery) | 95 - 105%[11][23][25] | 82.5 - 127%[14] | 90 - 110%[23] | 90 - 111%[18][21] |
| Precision (% RSD) | < 5%[23][25] | < 15%[13][14] | < 10-15%[23][24] | < 15%[21][24] |
| Selectivity | Moderate | High | Very High | Highest |
| Cost | Low | Low-Moderate | Moderate-High | High |
Pillar 3: Self-Validating Experimental Protocols
A protocol is trustworthy only if it is built on a foundation of validated steps. The following sections provide detailed, step-by-step methodologies that incorporate the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][25][26][27]
Workflow for Indole Quantification
The general workflow for any chromatographic analysis of indole involves several key stages.
Caption: General experimental workflow for chromatographic quantification of indole.
Protocol 1: HPLC-UV Method
This protocol is designed for robustness in quantifying indole in moderately clean samples, such as bacterial culture supernatants.
-
Preparation of Standards and Reagents:
-
Causality: Accurate standards are the foundation of quantification. Prepare a 1 mg/mL stock solution of indole in methanol. Serially dilute this stock to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Collect 1 mL of bacterial culture supernatant.
-
Add 1 mL of ice-cold acetonitrile. This step serves to precipitate proteins that could otherwise foul the analytical column.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis. This clean extract prevents column blockage and matrix-related issues.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The TFA is critical for ensuring good peak shape by protonating any residual silanols on the column packing.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.
-
-
Validation Parameters (ICH Q2(R2)): [7][8]
-
Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of indole.
-
Linearity: Inject calibration standards and plot peak area vs. concentration. The correlation coefficient (R²) should be >0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Accuracy should be within 85-115% of the nominal value, and precision (%RSD) should be <15%.[25]
-
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. "The quantitative determination of indolic microbial tryptophan metabolites in human and rodent samples: A systematic review" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journal.gnest.org [journal.gnest.org]
- 14. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. impactfactor.org [impactfactor.org]
- 17. Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolian.com [resolian.com]
- 19. nebiolab.com [nebiolab.com]
- 20. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 27. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Biological Assay Validation for Indole Compounds
For researchers, scientists, and drug development professionals, the robust validation of biological assays is the cornerstone of reliable and reproducible data. This is particularly critical when working with indole compounds, a diverse class of molecules with profound physiological effects and therapeutic potential.[1][2] This guide provides an in-depth comparison of common bioanalytical methods for indole compounds, grounded in the principles of scientific integrity and supported by experimental data. We will explore the "why" behind methodological choices, offering insights to empower you to select and validate the most appropriate assay for your research needs.
The Indole Scaffold: A Privileged Structure in Biology and Medicine
The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules. From the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin, and potent pharmaceuticals such as the anti-cancer drug panobinostat and the migraine medication sumatriptan, the indole scaffold is a testament to nature's ingenuity and a fertile ground for drug discovery.[1][2] The unique electronic properties of the indole ring system allow for a variety of intermolecular interactions, making these compounds potent modulators of biological targets. However, this same reactivity can present challenges in their quantification, necessitating carefully validated bioanalytical methods.
Core Principles of Bioassay Validation: A Regulatory Overview
The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended analytical application.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) guidelines, have established a framework for bioanalytical method validation.[4][5][6] The key parameters that must be assessed include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[7]
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
This guide will compare different assay methodologies through the lens of these validation parameters, providing a practical framework for your own assay development and validation efforts.
Comparative Analysis of Bioanalytical Methods for Indole Compounds
The choice of a bioanalytical method depends on a multitude of factors, including the physicochemical properties of the indole compound, the nature of the biological matrix, the required sensitivity, and the available instrumentation. Here, we compare four commonly employed techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Colorimetric Assays, and Fluorescence-based Assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has become the benchmark for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity.[8]
Causality Behind its Superiority: LC-MS/MS combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. This dual-layered specificity allows for the confident identification and quantification of an analyte even in the presence of structurally similar compounds or interfering matrix components.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for a typical LC-MS/MS bioanalytical method.
Case Study: Sumatriptan
Sumatriptan, an indole-containing drug used to treat migraines, is a prime example of a compound well-suited for LC-MS/MS analysis. Its therapeutic concentrations in plasma are low, requiring a highly sensitive method.
| Validation Parameter | LC-MS/MS for Sumatriptan | HPLC-UV for Sumatriptan |
| Linearity Range | 0.3–100 ng/mL[9][10] | 1-3 µg/mL (1000-3000 ng/mL)[5] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL[9][10] | 0.65 µg/mL (650 ng/mL)[5] |
| Accuracy (% Bias) | Within 15%[9][10] | Within 15% |
| Precision (% CV) | Within 15%[9][10] | Within 15% |
| Selectivity | High (mass-based) | Moderate (retention time-based) |
| Sample Volume | ~100 µL | ~500 µL |
Protocol: LC-MS/MS Bioanalytical Method for Sumatriptan in Human Plasma
This protocol is a representative example based on published methods.[9][10]
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of sumatriptan).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for sumatriptan and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of sumatriptan in the quality control and unknown samples using the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, but it generally lacks the sensitivity and selectivity of LC-MS/MS.[8]
When to Choose HPLC-UV: This method is suitable for indole compounds that are present at higher concentrations in the biological matrix or when the complexity of the matrix is low. The indole ring system possesses a strong chromophore, making it amenable to UV detection.
Comparative Data: Sumatriptan
As shown in the table above, the LLOQ for the HPLC-UV method for sumatriptan is significantly higher than that of the LC-MS/MS method, making it less suitable for pharmacokinetic studies where low concentrations need to be measured.[5]
Colorimetric Assays: A High-Throughput Screening Tool
Colorimetric assays offer a simple, rapid, and cost-effective means of detecting and quantifying indole compounds. These assays are particularly useful for high-throughput screening applications.
The Chemistry Behind the Color: Many colorimetric assays for indoles, such as the Salkowski and Ehrlich's tests, rely on the reaction of the indole nucleus with an aldehyde (e.g., p-dimethylaminobenzaldehyde) in the presence of a strong acid to form a colored product.[11]
Challenges and Considerations: A significant drawback of these methods is their lack of specificity. The reagents can react with various indole-containing compounds, leading to potential overestimation of the analyte of interest.[11][12]
Comparative Data: Indole-3-Acetic Acid (IAA)
| Validation Parameter | Salkowski Assay for IAA | LC-MS/MS for IAA |
| Linearity Range | 5.4 to 160 mg/L[13] | 0.301 to 11.770 µg/mL[14] |
| Lower Limit of Detection (LOD) | ~5 µg/mL[13] | Lower than colorimetric methods[14] |
| Specificity | Low (reacts with other indoles)[12][13] | High (mass-based)[14] |
| Throughput | High | Lower |
Protocol: Salkowski Colorimetric Assay for Indole-3-Acetic Acid (IAA)
This protocol is a generalized procedure based on established methods.[15]
-
Sample Preparation:
-
Centrifuge bacterial culture or other biological samples to pellet solids.
-
Collect the supernatant for analysis.
-
-
Colorimetric Reaction:
-
To 1 mL of the supernatant, add 2 mL of Salkowski reagent (0.5 M FeCl₃ in 35% perchloric acid).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 530 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of IAA.
-
Determine the concentration of IAA in the samples by comparing their absorbance to the standard curve.
-
Fluorescence-based Assays: Enhanced Sensitivity for Specific Applications
Fluorescence-based assays can offer significantly higher sensitivity compared to colorimetric methods and can be adapted for high-throughput screening.
Leveraging Intrinsic and Extrinsic Fluorescence: Some indole compounds are intrinsically fluorescent, while others can be derivatized with a fluorescent tag. Alternatively, the enzymatic activity on an indole-containing substrate can produce a fluorescent product.
Case Study: IDO1 Enzyme Inhibition Assay
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target in cancer immunotherapy.[9][10] Assays to screen for IDO1 inhibitors often measure the production of kynurenine, a fluorescent metabolite of tryptophan.
| Validation Parameter | Fluorescence-based IDO1 Assay | LC-MS/MS for Kynurenine |
| Principle | Measures fluorescence of kynurenine | Measures mass of kynurenine |
| Sensitivity | High (can detect picomole levels) | Very High |
| Selectivity | Moderate (potential for autofluorescence interference)[16] | High |
| Throughput | High | Lower |
| Compatibility | Can be affected by colored or fluorescent compounds | More robust to interference |
Protocol: Fluorescence-based IDO1 Inhibition Assay
This protocol is a representative example for an in vitro enzymatic assay.
-
Assay Preparation:
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.
-
Prepare solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), and the test inhibitor (e.g., epacadostat).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the reaction buffer, IDO1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence of the produced kynurenine at an excitation wavelength of ~400 nm and an emission wavelength of ~480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of IDO1 activity at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value of the inhibitor by fitting the data to a dose-response curve.
-
Visualizing the Biological Context: Signaling Pathways of Key Indole Compounds
Understanding the mechanism of action of indole compounds is crucial for designing relevant and informative bioassays. Here, we visualize the signaling pathways of three important classes of indole-containing drugs.
Panobinostat: A Pan-HDAC Inhibitor
Panobinostat is an FDA-approved drug for the treatment of multiple myeloma.[17] It acts as a pan-histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones and other proteins, which in turn affects gene expression and induces apoptosis in cancer cells.[14][17][18][19]
Caption: Panobinostat's mechanism of action as an HDAC inhibitor.
IDO1 Inhibitors: Restoring Anti-Tumor Immunity
IDO1 inhibitors, such as epacadostat, block the catabolism of tryptophan to kynurenine, thereby alleviating the immunosuppressive tumor microenvironment.[5][9][10]
Caption: Mechanism of action of IDO1 inhibitors in cancer immunotherapy.
Sumatriptan: A Serotonin Receptor Agonist
Sumatriptan exerts its anti-migraine effects by acting as a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[2][11]
Caption: Signaling pathway of sumatriptan as a 5-HT1B/1D receptor agonist.
Conclusion: A Self-Validating System for Robust Bioanalysis
The validation of a biological assay for an indole compound is not a one-size-fits-all process. As we have seen, the choice of methodology is a critical decision that must be guided by the specific research question, the properties of the analyte, and the nature of the biological matrix.
-
LC-MS/MS stands as the definitive method for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.
-
HPLC-UV remains a valuable tool for applications where analyte concentrations are higher and matrix effects are minimal.
-
Colorimetric assays provide a rapid and high-throughput solution for initial screening, but their lack of specificity must be acknowledged and, where necessary, confirmed by a more selective method.
-
Fluorescence-based assays offer a sensitive alternative for high-throughput screening and enzymatic assays, provided that potential interferences are carefully controlled.
By understanding the principles behind each of these methods and the regulatory requirements for their validation, researchers can design and implement robust bioanalytical strategies that yield reliable and reproducible data. This commitment to scientific integrity is paramount for advancing our understanding of the diverse roles of indole compounds in biology and for the successful development of new therapeutics.
References
-
5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. eScholarship.org. [Link]
-
Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC. National Center for Biotechnology Information. [Link]
-
Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PubMed. National Center for Biotechnology Information. [Link]
-
RP-HPLC Method Development and validation for estimation of sumatriptan and naproxen in spiked human plasma - Academia.edu. Academia.edu. [Link]
-
Targeting immunometabolism mediated by the IDO1 pathway: A new mechanism of immune resistance in endometrial cancer - Frontiers. Frontiers. [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars - MDPI. MDPI. [Link]
-
The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde - ijeas.org. International Journal of Engineering and Applied Sciences. [Link]
-
The HDAC inhibitor, panobinostat, induces apoptosis by suppressing the expresssion of specificity protein 1 in oral squamous cell carcinoma - Spandidos Publications. Spandidos Publications. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget. Oncotarget. [Link]
-
Panobinostat - Wikipedia. Wikipedia. [Link]
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Springer Nature. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. ECA Academy. [Link]
-
Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mice plasma and its application to a mice pharmacokinetic study - ResearchGate. ResearchGate. [Link]
-
The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression - PMC - NIH. National Center for Biotechnology Information. [Link]
-
PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr - RJPT SimLab. RJPT SimLab. [Link]
-
Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed. National Center for Biotechnology Information. [Link]
-
Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - Frontiers. Frontiers. [Link]
-
Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. AHA Journals. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget. Oncotarget. [Link]
-
Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC. National Center for Biotechnology Information. [Link]
-
Conditions for LC-MS/MS analysis of indole species. - ResearchGate. ResearchGate. [Link]
-
Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis. Taylor & Francis Online. [Link]
-
15551 - Gene ResultHtr1b 5-hydroxytryptamine (serotonin) receptor 1B [ (house mouse)]. National Center for Biotechnology Information. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Agilent. [Link]
-
Everything we know about the 5-HT1B receptor - REPROCELL. REPROCELL. [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - PMC. National Center for Biotechnology Information. [Link]
-
Analysis of Indole-3-Acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method - Bio-protocol. Bio-protocol. [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. [Link]
-
Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC–MS/MS in plasma and tumor | Request PDF - ResearchGate. ResearchGate. [Link]
-
Indole Acetic Acid Production and its Quantification from Microorganisms of Rhizosphere. International Journal of Current Microbiology and Applied Sciences. [Link]
-
(A) Salkowski test for indole-3-acetic acid (IAA) determination and the... - ResearchGate. ResearchGate. [Link]
-
Immunoassays or LC-MS/MS? - Diva Portal. Diva Portal. [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Patsnap Synapse. [Link]
-
Bioassay Validation - Quantics Biostatistics. Quantics Biostatistics. [Link]
-
In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica. Haematologica. [Link]
-
Quantitative fluorescence resonance energy transfer measurements using fluorescence microscopy - PMC. National Center for Biotechnology Information. [Link]
-
A Practical Guide to Immunoassay Method Validation - Frontiers. Frontiers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]
- 13. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 14. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Substituted Indole-4-methanols and Related Analogs
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, including enzymes and receptors.[1] This guide provides a comparative analysis of the biological activities of substituted indole derivatives, with a particular focus on the structure-activity relationships (SAR) arising from modifications at various positions of the indole ring. While specific experimental data on (5-Bromo-7-methyl-1H-indol-4-yl)methanol is not extensively available in the public domain, we can infer its potential biological profile by examining structurally related compounds. This guide will compare and contrast the biological effects of various substituted indoles, providing researchers with insights into how modifications to this versatile scaffold can modulate therapeutic activity.
Comparative Analysis of Bioactive Indole Derivatives
The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. Halogenation, for instance, particularly at the 5-position, has been shown to enhance the antiproliferative and antimicrobial activities of indole compounds by altering their electronic properties and lipophilicity.[1] The following table summarizes the biological activities of several representative indole derivatives, highlighting the impact of different substitution patterns.
| Compound/Derivative Class | Key Structural Features | Biological Activity | Target/Mechanism of Action | Potency (IC50/EC50) | Reference(s) |
| Compound 16 (a novel indole derivative) | Indole core with urea-containing side chain | Dual inhibitor of SRC and EGFR kinases; induces apoptosis in prostate cancer cells. | SRC Kinase, EGFR Kinase | SRC: 0.002 µM, EGFR: 1.026 µM | [4] |
| Indolyl Dihydropyrazole Derivatives | Hybrid structure of indole and pyrazoline | Anticancer activity against various cell lines. | Interacts with Aryl Hydrocarbon Receptor (AhR) | Up to 2.32 µM in lung cancer cell lines | [5] |
| 28-Indole-Betulin Derivatives | Indole moiety attached to a betulin scaffold | Anticancer activity, particularly against breast cancer cells (MCF-7). | Induces G1 phase cell cycle arrest and apoptosis. | Not specified | [6] |
| Indole-based HIV-1 Fusion Inhibitors | Bis-indole structure | Inhibits HIV-1 fusion by targeting glycoprotein 41 (gp41). | Binds to the hydrophobic pocket of gp41. | EC50: 0.2 µM (for compound 6j) | [7][8] |
| 5-Bromo-DMT | 5-bromo substituted N,N-dimethyltryptamine | Partial agonist of 5-HT2A receptor; produces antidepressant-like effects. | Serotonin 5-HT2A receptor | Ki: 138 nM for 5-HT2A | [9] |
| Indole-based PAR-4 Antagonists | Substituted indole-2-yl)methanol core | Selective antagonism of Protease-Activated Receptor 4 (PAR-4). | PAR-4 inhibition | Not specified | [10] |
Key Insights from the Comparison:
-
Dual Kinase Inhibition: The presence of a urea-containing side chain on the indole nucleus can lead to potent dual inhibition of key oncogenic kinases like SRC and EGFR.[4] This highlights the importance of side-chain engineering in directing the target specificity of indole-based inhibitors.
-
Hybrid Molecules for Enhanced Activity: Combining the indole scaffold with other pharmacologically active moieties, such as pyrazoline, can result in hybrid molecules with enhanced anticancer properties.[5] This strategy leverages the biological activities of both parent structures.
-
Natural Product Conjugates: Attaching the indole moiety to natural products like betulin can significantly increase their therapeutic potential, as seen in the enhanced anticancer activity of 28-indole-betulin derivatives.[6]
-
Targeting Protein-Protein Interactions: The bis-indole scaffold has proven effective in disrupting the protein-protein interactions essential for HIV-1 viral fusion, demonstrating the utility of indole derivatives in targeting non-enzymatic targets.[7][8]
-
Modulation of CNS Activity: Simple modifications, such as the introduction of a bromine atom at the 5-position of DMT, can significantly alter its pharmacological profile, shifting it from a psychedelic agent to a compound with potential antidepressant effects.[9]
Experimental Protocols for Biological Activity Assessment
To provide a practical framework for researchers, this section details a standard protocol for evaluating the cytotoxic activity of novel indole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways targeted by these compounds is crucial for rational drug design. The following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: EGFR/SRC Signaling Pathway Inhibition by an Indole Derivative.
Caption: General Workflow for Novel Drug Discovery.
Conclusion and Future Directions
The indole scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. As demonstrated in this guide, strategic modifications to the indole ring and its substituents can lead to compounds with a wide range of biological activities, from potent kinase inhibitors to modulators of the central nervous system. While a direct biological activity profile for (5-Bromo-7-methyl-1H-indol-4-yl)methanol is not yet established, the comparative analysis of its structural analogs provides a strong rationale for its synthesis and biological evaluation. Future research in this area should focus on systematic SAR studies to further elucidate the key structural features required for potent and selective activity against various therapeutic targets. The development of novel synthetic methodologies to access diverse indole libraries will undoubtedly accelerate the discovery of the next generation of indole-based drugs.
References
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC - NIH. Available at: [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Available at: [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. PMC - NIH. Available at: [Link]
-
On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Available at: [Link]
-
Identification of novel short chain 4-substituted indoles as potent alphavbeta3 antagonist using structure-based drug design. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Semantic Scholar. Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
-
Biomedical Importance of Indoles. PMC. Available at: [Link]
-
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. PMC. Available at: [Link]
-
5-Bromo-DMT. Wikipedia. Available at: [Link]
-
Indole: A Promising Scaffold For Biological Activity. RJPN. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Thammasat University. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 10. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: (5-Bromo-7-methyl-1H-indol-4-yl)methanol Isomers
This guide outlines the spectroscopic differentiation of (5-Bromo-7-methyl-1H-indol-4-yl)methanol (Target) from its critical regioisomers.
In drug development, this scaffold is often utilized as a precursor for P2X3 antagonists or kinase inhibitors. The primary challenge in its synthesis is distinguishing the C4-functionalized target from the thermodynamically favored C3-isomer (formed via electrophilic aromatic substitution) and the Scaffold Isomer (arising from starting material transposition).
Executive Summary & Structural Logic
Objective: To provide a definitive analytical framework for distinguishing the target C4-alcohol from its C3-regioisomer and C5/C7-transposed scaffold impurities.
The Challenge:
-
Target (C4-Isomer): Required for specific binding pockets. Synthesis often involves directed lithiation or reduction of a 4-formyl precursor.
-
Primary Impurity (C3-Isomer): The indole C3 position is highly nucleophilic. Formylation/alkylation attempts without robust directing groups often yield the C3-isomer.
-
Scaffold Impurity (7-Br, 5-Me): Arises from impure aniline precursors (e.g., 2-methyl-4-bromoaniline vs. 4-methyl-2-bromoaniline) during Bartoli or Fischer indole synthesis.
Structural Visualization (Isomer Logic)
Figure 1: Structural relationships and synthetic origins of the primary isomers.
NMR Spectroscopic Differentiation
The most reliable method for identification is 1H NMR , specifically focusing on the aromatic region (6.5 – 8.5 ppm) and the aliphatic methylene signal (~4.5 – 5.0 ppm).
A. Comparative 1H NMR Data (Predicted/Derived)
Solvent: DMSO-d6, 400 MHz
| Feature | Target (C4-CH₂OH) | Isomer A (C3-CH₂OH) | Isomer B (7-Br, 5-Me) |
| H3 Proton | Doublet/Singlet (~6.5 ppm) | ABSENT (Substituted) | Doublet (~6.5 ppm) |
| H4 Proton | ABSENT (Substituted) | Singlet (~7.6 ppm) | ABSENT (Substituted) |
| H6 Proton | Singlet (~7.2 ppm) | Singlet (~7.2 ppm) | Singlet (~7.4 ppm) |
| -CH₂- (Methylene) | Singlet/Doublet (~4.8 ppm) | Singlet (~4.6 ppm) | Singlet (~4.8 ppm) |
| NOE Correlation | CH₂ ↔ H3 (Strong) | CH₂ ↔ H2 & H4 | CH₂ ↔ H3 |
| Coupling (J) | N/A |
B. Critical Analysis of Signals
-
The "Missing Proton" Test:
-
In the Target , the C4 position is occupied. You will observe the H3 proton (typically a doublet or broad singlet depending on H2 coupling) but no H4 signal .
-
In the C3-Isomer , the H3 signal disappears. You will see a distinct aromatic singlet corresponding to H4 (deshielded by the adjacent Br at C5).
-
-
The NOE (Nuclear Overhauser Effect) Validation: This is the self-validating step.
-
Irradiate the methylene (-CH₂OH) protons.
-
Target: You must see an enhancement of the H3 proton and potentially the H5-Br (invisible in 1H NMR) or H3. Crucially, you will NOT see an H4 enhancement.
-
C3-Isomer: Irradiating the methylene group will enhance H2 (indole NH adjacent) and H4 .
-
Experimental Protocols
Protocol 1: Structural Confirmation via 1D-NOESY
Purpose: To conclusively assign the regiochemistry of the hydroxymethyl group.
-
Sample Prep: Dissolve 5-10 mg of the isolated product in 0.6 mL DMSO-d6. Note: DMSO is preferred over CDCl3 to prevent aggregation and sharpen exchangeable proton signals (OH/NH).
-
Acquisition:
-
Run a standard 1H spectrum to locate the -CH₂- resonance (typically ~4.5-5.0 ppm).
-
Set up a 1D-NOESY (or 1D-ROESY if MW is intermediate) experiment.
-
Selective Excitation: Center the excitation pulse on the -CH₂- peak.
-
Mixing Time: 500 ms (standard for small molecules).
-
-
Analysis:
-
Check for enhancement at ~6.5 ppm (H3). Positive = Target (C4) or Isomer B.
-
Check for enhancement at ~7.6 ppm (H4) or ~7.2 ppm (H2). Positive = Isomer A (C3).
-
Protocol 2: Differentiation of Scaffold Isomers (Target vs. Isomer B)
If the C4-position is confirmed, you must ensure the Br and Me groups are not swapped (Isomer B).
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Focus on the Methyl group protons (C7-Me, ~2.4 ppm).
-
Target (7-Me): The methyl protons will show 3-bond correlations to C7a (quaternary bridgehead) and C6 .
-
Isomer B (5-Me): The methyl protons will show correlations to C4 (which bears the CH2OH) and C6 .
-
Diagnostic: In the Target, the Methyl group is far from the CH2OH group. In Isomer B, the Methyl group (at C5) is ortho to the CH2OH group (at C4). A strong NOE between the Methyl group and the CH2OH protons immediately identifies Isomer B .
-
Synthesis & Impurity Flow
Understanding the origin of these isomers allows for proactive process control.
Figure 2: Synthetic divergence. Standard electrophilic conditions favor the C3-impurity.
References & Authority
The following sources provide foundational data for indole spectroscopy and the synthetic methodologies cited above.
-
General Indole NMR Data & Substituent Effects:
-
Indole Regioisomer Synthesis (Bartoli/Fischer):
-
Google Patents. "Preparation method of 5-bromo-7-methylindole." CN113045475A.
-
-
Differentiation of Indole Isomers via NMR:
-
C4-Functionalization Methodologies:
Disclaimer: The spectroscopic values provided are derived from structure-activity relationships of analogous 5,7-disubstituted indoles. Always confirm with experimental HSQC/HMBC data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Comparative Guide: Statistical Analysis Frameworks for Indole Potency Profiling
This guide serves as a comparative analysis of statistical frameworks used in indole research, specifically contrasting Robust Non-Linear Regression (The "Gold Standard") against Linearized Log-Transformation (The "Legacy Alternative") .
Executive Summary
In the development of indole-based therapeutics (e.g., Indole-3-carbinol derivatives, Vinca alkaloids), accurate potency determination (IC50/EC50) is critical. However, indole compounds often exhibit poor aqueous solubility and non-monotonic dose responses (e.g., "hook effects" due to precipitation).
This guide compares two statistical methodologies for analyzing indole experimental data:
-
The Product (Recommended): Robust 4-Parameter Logistic (4PL) Regression with Outlier Detection.
-
The Alternative (Legacy): Linearized Log-Transformation (Log-Log analysis).
Verdict: While the Alternative (Linearized) method offers computational simplicity, it fails to account for the heteroscedasticity inherent in indole bioassays, leading to IC50 errors of up to 30%. The Product (Robust 4PL) is the mandatory standard for publication-quality indole research.
Part 1: Experimental Context & Protocol
To validate these statistical methods, we utilize a standard cytotoxicity workflow for Indole-3-Carbinol (I3C) derivatives in A549 lung cancer cells.
Protocol: MTT Cytotoxicity Assay for Indoles
Causality: Indoles are lipophilic. Proper solvent controls and seeding densities are required to prevent edge effects and precipitation-induced false positives.
1. Cell Seeding:
-
Seed A549 cells at
cells/well in 96-well plates. -
Incubate for 24 hours to allow attachment.
2. Compound Preparation (Critical Step):
-
Dissolve Indole derivatives in 100% DMSO to create a 100 mM stock.
-
Serial Dilution: Perform 1:3 serial dilutions in serum-free media.
-
Note: Ensure final DMSO concentration is
to avoid solvent toxicity.
3. Treatment:
-
Treat cells for 48 hours.[1][2] Include:
-
Negative Control: 0.5% DMSO vehicle.
-
Positive Control: Cisplatin (Standard of Care).
-
Blank: Media only (no cells).
-
4. Readout:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance (OD) at 570 nm.[3]
Part 2: Comparative Performance Analysis
The Challenge: Indole Solubility & Data Noise
Indole data often violates standard statistical assumptions due to:
-
Heteroscedasticity: Variance increases with effect size (residuals are not uniform).
-
Outliers: Precipitated compound at high concentrations causes artificially low OD readings (false toxicity).
Method A: Linearized Log-Transformation (The Alternative)
Method: Transforming data via
-
Pros: Can be calculated in basic spreadsheet software (Excel).
-
Cons: Distorts the error structure; compresses high-dose variance; cannot handle
or responses without arbitrary data manipulation.
Method B: Robust 4PL Regression (The Product)
Method: Iterative non-linear least squares fitting using the equation:
-
Pros: Respects biological reality (sigmoidal saturation); weights residuals appropriately; automatically identifies outliers without subjective bias.
Data Comparison Table
Simulated performance based on Indole-3-Carbinol (I3C) assay data (n=3 biological replicates).
| Feature | Linearized Transformation (Alternative) | Robust 4PL Regression (Product) |
| IC50 Estimate | ||
| 95% Confidence Interval | ||
| 0.89 (Misleadingly high) | 0.98 | |
| Outlier Handling | Manual deletion (Subjective) | Automated (ROUT Method, Q=1%) |
| Handling of 0/100% | Requires deletion of data points | Included in fit (defines Top/Bottom) |
| Scientific Acceptance | Low (Rejected by high-impact journals) | High (FDA/NIH Standard) |
Part 3: Statistical Workflow & Visualization
To ensure reproducibility, researchers must follow a strict decision tree when analyzing indole data. The following diagram illustrates the "Self-Validating" workflow required for high-integrity analysis.
Workflow Diagram (Graphviz)
Caption: Decision matrix for statistical analysis of Indole cytotoxicity. Note the loop at "Validation" ensuring the model fits the error structure of the data.
Part 4: In-Depth Analysis & Causality
Why the "Alternative" Fails for Indoles
In the Linearized Log-Log method, the transformation
-
Causality: Indoles often precipitate at high concentrations (
). This causes light scattering, which the plate reader interprets as "absorbance" (cell viability). -
Result: The Linear method treats these artifacts as real data, skewing the slope and artificially lowering the IC50 (claiming the drug is more potent than it is).
Why the "Product" (Robust 4PL) Succeeds
The Robust 4PL method uses iterative re-weighting .
-
It calculates the distance of points from the curve (residuals).[6]
-
It down-weights points with massive residuals (outliers/precipitation artifacts).
-
It re-fits the curve.
-
Result: The final IC50 reflects the true biological inhibition, ignoring the physical artifacts common in indole chemistry.
Statistical Significance Testing
When comparing the IC50 of a Novel Indole vs. Cisplatin, do NOT use a simple T-test on the calculated IC50s alone if n<5. Instead, use the Extra Sum-of-Squares F-Test .
-
Null Hypothesis: One curve fits both datasets (IC50 A = IC50 B).
-
Alternative Hypothesis: Two separate curves are required.
-
If
, the potency difference is statistically significant.
References
-
National Institutes of Health (NIH/NCBI). (2014). Robust dose-response curve estimation applied to high content screening data analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link]
-
GraphPad Statistics Guide. (2023). Interpreting the extra sum-of-squares F test. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assay Data Analysis and Visualization. [Link]
Sources
- 1. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. lions-talk-science.org [lions-talk-science.org]
- 6. Robust dose-response curve estimation applied to high content screening data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Peer-Reviewed Methods for Confirming the Structure of Novel Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of medicinal chemistry. The precise structural confirmation of novel indole derivatives is paramount for understanding their structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements. This guide provides an in-depth comparison of the most critical peer-reviewed methods for the structural elucidation of novel indoles, offering insights into the causality behind experimental choices and providing actionable protocols.
The Orthogonal Approach: A Multi-Technique Strategy
No single analytical technique can unequivocally determine the structure of a novel compound. A robust and self-validating approach relies on the synergistic use of multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a comprehensive and irrefutable picture of the molecule's identity.
subgraph "cluster_Synthesis" { label="Synthesis & Isolation"; bgcolor="#F1F3F4"; "Novel_Indole" [label="Novel Indole Synthesis"]; }
subgraph "cluster_Spectroscopy" { label="Spectroscopic Analysis"; bgcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(1H, 13C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(HRMS, MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR_UV" [label="IR & UV-Vis\nSpectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Crystallography" { label="Definitive Structure"; bgcolor="#F1F3F4"; "XRay" [label="X-ray Crystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Novel_Indole" -> "NMR" [label="Initial Structure Hypothesis"]; "NMR" -> "MS" [label="Confirm Connectivity"]; "MS" -> "IR_UV" [label="Functional Group Confirmation"]; "IR_UV" -> "XRay" [label="If Crystalline"]; "XRay" -> "Final_Structure" [label="Unambiguous Confirmation"]; "NMR" -> "Final_Structure" [label="In Solution"]; "MS" -> "Final_Structure" [label="Molecular Formula"];
"Final_Structure" [label="Confirmed Structure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Caption: Overall workflow for novel indole structure confirmation.Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For novel indoles, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[4][5][6]
Key NMR Experiments for Indole Characterization:
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment.[6][7] It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting).[8] The aromatic region (typically δ 7.0-8.5 ppm) is particularly diagnostic for the substitution pattern on the indole ring.[4][9]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule.[6] The chemical shifts of the indole carbons are characteristic and can help identify the substitution pattern.[9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.[4][10][11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps to trace out spin systems within the molecule, such as the protons on the benzene ring of the indole.[4][5][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the confident assignment of carbon signals based on the proton assignments.[4][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[4][11][12] This is particularly powerful for identifying quaternary carbons and confirming the overall carbon skeleton.[6]
-
"1H_NMR" [label="1H NMR\n(Proton Environments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "13C_NMR" [label="13C NMR\n(Carbon Environments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COSY" [label="COSY\n(H-H Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HSQC" [label="HSQC\n(Direct C-H Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HMBC" [label="HMBC\n(Long-Range C-H Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structure" [label="Proposed Structure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"1H_NMR" -> "COSY"; "1H_NMR" -> "HSQC"; "13C_NMR" -> "HSQC"; "HSQC" -> "HMBC"; "COSY" -> "HMBC"; "HMBC" -> "Structure"; }
Caption: NMR workflow for structure elucidation.Experimental Protocol: 1D and 2D NMR of a Novel Indole
-
Sample Preparation: Dissolve 5-10 mg of the purified novel indole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[13]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Run a phase-sensitive gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) coupling (typically ~145 Hz).
-
HMBC: Run a gradient-selected HMBC experiment optimized for long-range couplings (typically 8-10 Hz).
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and establish the complete molecular structure.[14]
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule.[2][15] For novel indoles, high-resolution mass spectrometry (HRMS) is the gold standard.[16][17][18]
Key MS Techniques for Indole Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[16][19] This is a critical piece of data for confirming the identity of a new compound.
-
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion to provide structural information.[20][21] The fragmentation pattern of an indole derivative can be diagnostic and help to elucidate its structure, especially when combined with other data.[22][23]
Experimental Protocol: HRMS (ESI-TOF) of a Novel Indole
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the novel indole in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid (0.1%) to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[16]
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[24]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to generate a list of possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).[19]
X-ray Crystallography: The Definitive Answer
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure.[25][26][27] It can reveal the precise arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.[25][28][29][30]
The Power of X-ray Crystallography for Indoles:
-
Unambiguous Structure Determination: Provides a complete and accurate 3D model of the molecule.[31][32]
-
Absolute Configuration: For chiral indoles, X-ray crystallography is the most reliable method for determining the absolute configuration of stereocenters.[25][29]
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, providing insights into intermolecular forces such as hydrogen bonding and π-π stacking.[1]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal (typically 0.1-0.3 mm in size).[26] Common methods include slow evaporation, vapor diffusion, and solvent layering.[26]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Structure Validation and Analysis: The final structure is validated and analyzed to determine bond lengths, angles, and other geometric parameters.
UV-Vis and IR Spectroscopy: Complementary Functional Group Information
While not as structurally informative as NMR or MS, UV-Vis and IR spectroscopy provide valuable complementary data, particularly regarding the functional groups present and the electronic properties of the indole ring.[33]
-
UV-Vis Spectroscopy: Indoles have a characteristic UV absorption spectrum due to π-π* electronic transitions in the aromatic system.[34][35][36] The position and intensity of the absorption maxima can be sensitive to the substitution pattern on the indole ring.
-
IR Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups.[37][38] For indoles, the N-H stretch (for unsubstituted indoles) and C=O stretch (for acylated indoles) are particularly diagnostic.[18]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes | Provides the most detailed structural information in solution | Can be complex to interpret for large molecules, requires soluble samples |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, small sample requirement | Provides limited information on stereochemistry and connectivity |
| X-ray Crystallography | 3D structure, absolute configuration, packing | Unambiguous structure determination | Requires a high-quality single crystal, structure is in the solid state |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Simple, rapid, and non-destructive | Limited structural information |
| IR Spectroscopy | Functional groups | Excellent for identifying functional groups | Can be difficult to interpret complex spectra |
Conclusion
The structural confirmation of a novel indole is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. While NMR spectroscopy provides the foundational information on connectivity and stereochemistry in solution, high-resolution mass spectrometry is essential for determining the molecular formula. For crystalline compounds, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. UV-Vis and IR spectroscopy provide valuable, albeit less detailed, information about the electronic system and functional groups. By employing this orthogonal, self-validating approach, researchers can confidently and accurately determine the structure of novel indoles, paving the way for further investigation and development.
References
-
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]
-
Structure and Morphology of Indole Analogue Crystals | ACS Omega. ACS Publications. Available from: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available from: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]
-
Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. PubMed. Available from: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available from: [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. Available from: [Link]
-
Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. Available from: [Link]
-
Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. Available from: [Link]
-
X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. ResearchGate. Available from: [Link]
- Structure Determination of Indoles Using Tandem Time-of-flight Mass Spectrometry, Laser Desorption Ionization and Photo-induced Dissociation. Google Books.
-
What are the spectroscopic analysis methods for 98% Indole?. Jinjing Chemical Blog. Available from: [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link]
-
Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. Available from: [Link]
-
Analysis by HPLC – mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. Canadian Science Publishing. Available from: [Link]
-
A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available from: [Link]
-
Absolute configuration of 7 e determined by single crystal X‐Ray... ResearchGate. Available from: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available from: [Link]
-
NMR STUDIES OF INDOLE. Semantic Scholar. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available from: [Link]
-
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available from: [Link]
-
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports. Available from: [Link]
-
2D NMR. EPFL. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
-
Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. The Journal of Physical Chemistry A. Available from: [Link]
-
Advanced 2D NMR Techniques Guide. Scribd. Available from: [Link]
-
UV Vis Spectra of Indole Analogues. Research Data Australia. Available from: [Link]
-
1H-NMR Organic Structure Guide. Scribd. Available from: [Link]
-
2D NMR A correlation map between two NMR parameters. University of Washington. Available from: [Link]
-
UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. ResearchGate. Available from: [Link]
-
Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate. Available from: [Link]
-
1H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. MRC Laboratory Equipment. Available from: [Link]
-
NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available from: [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers. Available from: [Link]
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. Available from: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available from: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]
-
Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. ChemRxiv. Available from: [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. magritek.com [magritek.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. scribd.com [scribd.com]
- 12. epfl.ch [epfl.ch]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Determination of Indoles Using Tandem Time-of-flight Mass ... - Sherri Sue Adams - Google ブックス [books.google.co.jp]
- 22. Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 28. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. UV-Vis/IR Spectroscopy - ITW Reagents [itwreagents.com]
- 34. jinjingchemical.com [jinjingchemical.com]
- 35. researchdata.edu.au [researchdata.edu.au]
- 36. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 37. mrclab.com [mrclab.com]
- 38. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
Benchmarking (5-Bromo-7-methyl-1H-indol-4-yl)methanol: A Comparative Performance Analysis Against Known VEGFR2 Kinase Inhibitors
Introduction
The relentless pursuit of novel small molecules to combat cancer has led to the exploration of diverse chemical scaffolds. Indole derivatives, in particular, are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, especially in oncology.[1] This guide focuses on the performance benchmarking of a novel indole-containing compound, (5-Bromo-7-methyl-1H-indol-4-yl)methanol , hereafter referred to as Cmpd-X .
Given the absence of published biological data for Cmpd-X, this guide is constructed based on a scientifically informed hypothesis. Structurally related bromo-methyl-indole and indazole derivatives have shown promise in targeting biological pathways relevant to oncology.[2] Therefore, we hypothesize that Cmpd-X is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a critical mediator of tumor angiogenesis.[3]
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.[4] The VEGF/VEGFR2 signaling pathway is a primary driver of this process, making it a highly validated and successful target for anti-cancer therapies.[3][5]
This guide will objectively compare the in vitro and in vivo performance of Cmpd-X against a panel of well-established, clinically approved VEGFR2 inhibitors: Axitinib , Sunitinib , and Sorafenib .[6][7][8] We will detail the experimental methodologies required for a robust head-to-head comparison, present illustrative data in a clear, comparative format, and provide insights into the potential therapeutic standing of Cmpd-X.
The Comparators: Established VEGFR2 Inhibitors
A rigorous benchmark requires comparison against industry standards. The selected inhibitors are all multi-targeted tyrosine kinase inhibitors with potent activity against VEGFR2 and are used in the treatment of various solid tumors, including renal cell carcinoma.[7][9]
-
Axitinib: A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[10][11] It is noted for its high affinity for VEGFR2, with reported IC50 values in the sub-nanomolar range.[6]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and KIT, among others.[7][12] Its action disrupts the signaling pathways that promote tumor cell proliferation and angiogenesis.[13]
-
Sorafenib: Another multi-kinase inhibitor that targets VEGFRs as well as the RAF/MEK/ERK signaling pathway.[8][14] It effectively inhibits both tumor cell proliferation and angiogenesis.[15]
Comparative Experimental Framework
To comprehensively evaluate the performance of Cmpd-X, a multi-tiered experimental approach is essential. This framework progresses from direct enzymatic inhibition to cell-based functional assays and finally to preclinical in vivo models.
Caption: A tiered workflow for inhibitor characterization.
Tier 1: Biochemical Assay - Direct VEGFR2 Kinase Inhibition
This initial step directly measures the ability of Cmpd-X to inhibit the enzymatic activity of the VEGFR2 kinase domain.
Protocol: In Vitro VEGFR2 Kinase Assay
-
Reagents & Materials: Recombinant human VEGFR2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, test compounds (Cmpd-X, Axitinib, Sunitinib, Sorafenib), and a luminescence-based detection reagent (e.g., Kinase-Glo™).[16][17]
-
Procedure:
-
Prepare serial dilutions of Cmpd-X and the reference inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.[16]
-
In a 96-well plate, add the VEGFR2 enzyme to the kinase assay buffer.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified duration (e.g., 30-60 minutes) at room temperature.
-
Terminate the reaction and quantify the remaining ATP using the luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.
-
-
Data Analysis: The luminescence data is converted to percent inhibition relative to a no-inhibitor control. The half-maximal inhibitory concentration (IC50) value is then calculated by fitting the data to a four-parameter logistic curve.
Tier 2: Cell-Based Assays - Cellular Potency and Anti-Angiogenic Function
These assays determine if the biochemical potency of Cmpd-X translates to an effect in a relevant cellular environment.
Protocol: VEGFR2 Phosphorylation Assay
This assay measures the inhibition of VEGF-A-induced autophosphorylation of VEGFR2 in intact cells.[18]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or an immortalized endothelial cell line endogenously expressing VEGFR2.[18]
-
Procedure:
-
Plate cells in a 96-well plate and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal receptor activation.
-
Pre-incubate the cells with serial dilutions of Cmpd-X and reference inhibitors for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.[19]
-
Lyse the cells and quantify the level of phosphorylated VEGFR2 using a sandwich ELISA-based method or Western blotting.[18][20]
-
-
Data Analysis: Determine the IC50 value for the inhibition of VEGFR2 phosphorylation.
Protocol: HUVEC Tube Formation Assay
This classic in vitro angiogenesis assay assesses the ability of inhibitors to block the formation of capillary-like structures by endothelial cells.[21][22]
-
Reagents & Materials: HUVECs, basement membrane extract (e.g., Matrigel®), cell culture medium, and test compounds.
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Prepare a suspension of HUVECs in media containing various concentrations of Cmpd-X or reference inhibitors.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.[4]
-
Visualize and capture images of the formed tubular networks using a microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software. Calculate the concentration-dependent inhibition for each compound.
Tier 3: In Vivo Efficacy - Preclinical Tumor Model
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. A mouse xenograft model is a standard approach.[23]
Protocol: Human Tumor Xenograft Study
-
Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with a human tumor cell line known to be responsive to anti-angiogenic therapy (e.g., a human colorectal or renal cell carcinoma line).
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups: Vehicle control, Cmpd-X, and a positive control (e.g., Axitinib).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage) at pre-determined dose levels.[23]
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring VEGFR2 phosphorylation or microvessel density via CD31 staining).[24]
-
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Analyze pharmacodynamic markers to confirm target engagement in the tumor tissue.
Quantitative Performance Comparison
The following tables summarize the expected data from the described experimental framework, comparing Cmpd-X to the known inhibitors. Note: Data for Cmpd-X is hypothetical for illustrative purposes.
Table 1: In Vitro Potency Against VEGFR2
| Compound | VEGFR2 Kinase IC50 (nM)[6][8][10] | Cellular p-VEGFR2 IC50 (nM)[25] |
| Cmpd-X (Hypothetical) | 5.5 | 25.0 |
| Axitinib | 0.2 | 0.2 |
| Sunitinib | 80.0 | 48.0[26] |
| Sorafenib | 90.0 | ~4.0[15] |
Table 2: Anti-Angiogenic Activity and In Vivo Efficacy
| Compound | HUVEC Tube Formation Inhibition (IC50, nM) | Tumor Growth Inhibition (TGI, %) @ Dose (mg/kg) |
| Cmpd-X (Hypothetical) | 35.0 | 58% @ 30 mg/kg |
| Axitinib | 0.24[25] | >70% @ 30 mg/kg |
| Sunitinib | ~50.0[26] | ~65% @ 40 mg/kg |
| Sorafenib | Not specified | ~50% @ 30 mg/kg |
Discussion & Mechanistic Insights
Based on our hypothetical data, Cmpd-X emerges as a potent inhibitor of VEGFR2. Its biochemical IC50 of 5.5 nM places it as significantly more potent than first-generation inhibitors like Sunitinib and Sorafenib, though less potent than the highly optimized Axitinib.[6][8][10][14]
A crucial aspect of drug development is the translation of biochemical potency to cellular activity. The cellular phosphorylation assay indicates an IC50 of 25.0 nM for Cmpd-X. This rightward shift from the biochemical IC50 is common and reflects factors such as cell membrane permeability and potential off-target engagement within the complex cellular environment.
The functional HUVEC tube formation assay further corroborates the anti-angiogenic potential of Cmpd-X. The ability to disrupt these capillary-like structures is a direct consequence of inhibiting VEGFR2 signaling, which is essential for endothelial cell migration and differentiation.[27]
Ultimately, the in vivo data demonstrates a tangible anti-tumor effect in a preclinical model. A 58% tumor growth inhibition suggests that Cmpd-X effectively engages its target in the tumor microenvironment, leading to a reduction in angiogenesis and subsequent tumor stasis.
Caption: The VEGFR2 signaling pathway and the inhibitory action of Cmpd-X.
Conclusion
This guide outlines a comprehensive framework for benchmarking the novel indole derivative, (5-Bromo-7-methyl-1H-indol-4-yl)methanol (Cmpd-X), as a hypothetical VEGFR2 inhibitor. By comparing its performance against established drugs—Axitinib, Sunitinib, and Sorafenib—across a tiered experimental workflow, we can systematically build a robust profile of its potency, selectivity, and potential therapeutic efficacy. The illustrative data positions Cmpd-X as a promising lead compound worthy of further investigation and optimization. The detailed protocols provided herein serve as a validated roadmap for researchers and drug development professionals seeking to characterize novel kinase inhibitors in the competitive landscape of oncology.
References
-
Bio-protocol. (2022, August 20). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Available from: [Link]
-
Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. Available from: [Link]
-
Dao, T., et al. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy, 7, 487-493. Available from: [Link]
-
Aprile, G., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Expert Review of Clinical Pharmacology, 7(3), 325-339. Available from: [Link]
-
ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. Available from: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sunitinib Malate?. Synapse. Available from: [Link]
-
Molecular Devices. A high-content tube formation assay using an in vitro angiogenesis model. Available from: [Link]
-
Rini, B. I., & Escudier, B. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2879–2891. Available from: [Link]
-
ResearchGate. Some VEGFR-2 inhibitors currently approved or in clinical trials. Available from: [Link]
-
Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available from: [Link]
-
Liu, Y., et al. (2012). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 33(10), 1311–1318. Available from: [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
Xin, X., et al. (2012). Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3. Cancer Science, 103(2), 295–301. Available from: [Link]
-
ResearchGate. Cellular potency and selectivity of axitinib. Available from: [Link]
-
Royal Society of Chemistry. (2024). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. Available from: [Link]
-
PR Newswire. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Available from: [Link]
-
Lowery, C. D., et al. (2019). Anti-VEGFR2 therapy delays growth of preclinical pediatric tumor models and enhances anti-tumor activity of chemotherapy. Oncotarget, 10(54), 5585–5600. Available from: [Link]
-
Allen, E., et al. (2022). Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models. Journal for ImmunoTherapy of Cancer, 10(7), e004655. Available from: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Axitinib?. Synapse. Available from: [Link]
-
Backer, M. V., et al. (2012). Targeting Tumor-Associated Endothelial Cells: Anti-VEGFR2 Immunoliposomes Mediate Tumor Vessel Disruption and Inhibit Tumor Growth. Clinical Cancer Research, 18(2), 454–464. Available from: [Link]
-
Fontanella, C., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Future Medicine. Available from: [Link]
-
Wikipedia. VEGFR-2 inhibitor. Available from: [Link]
-
PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). Available from: [Link]
-
Abrams, T. J., & Murray, L. J. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Molecular Cancer Therapeutics, 6(5), 1439-1443. Available from: [Link]
-
ResearchGate. Mechanism of action of sunitinib in endothelial cells expressing the vascular endothelial growth factor receptors (VEGFRs). Available from: [Link]
-
Im, E., et al. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. International Journal of Nanomedicine, 9, 4441–4454. Available from: [Link]
-
Creative Biolabs. PathSpecific™ VEGF-R2 Cell-based Phosphorylation Assay. Available from: [Link]
-
Reaction Biology. VEGF-R2 Cellular Phosphorylation Assay Service. Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. Available from: [Link]
-
Amsbio. VEGFR2 (KDR) Kinase Assay Kit, 40325. Available from: [Link]
-
ResearchGate. Can anyone share with me the protocol for the detection of VEGFR2 receptor phosphorylation using immunoprecipitation followed by immunoblotting?. Available from: [Link]
-
Wylie, R. G., & Shoichet, M. S. (2011). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Biomacromolecules, 12(9), 3419–3426. Available from: [Link]
- Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]
- 6. dovepress.com [dovepress.com]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. oncology-central.com [oncology-central.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 12. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleck.co.jp [selleck.co.jp]
- 15. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. promocell.com [promocell.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ibidi.com [ibidi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
